molecular formula C5H9NO3 B1278287 (S)-2-Amino-2-(oxetan-3-yl)acetic acid CAS No. 394653-46-4

(S)-2-Amino-2-(oxetan-3-yl)acetic acid

Katalognummer: B1278287
CAS-Nummer: 394653-46-4
Molekulargewicht: 131.13 g/mol
InChI-Schlüssel: RMQBFQWTJJLVRW-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S)-2-Amino-2-(oxetan-3-yl)acetic acid is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-2-(oxetan-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-2-(oxetan-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBFQWTJJLVRW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CO1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Asymmetric Synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-amino-2-(oxetan-3-yl)acetic acid (also known as (S)-oxetan-3-ylglycine ) represents a high-value building block in modern drug discovery. The oxetane ring serves as a metabolic bioisostere for gem-dimethyl or carbonyl groups, offering reduced lipophilicity (LogP) and improved solubility compared to carbocyclic analogs, while imposing specific conformational constraints.

The Synthetic Challenge: The synthesis of this molecule is complicated by two competing factors:

  • Stereochemical Purity: The requirement for the specific (S)-enantiomer necessitates a high-fidelity asymmetric route.

  • Chemical Stability: The oxetane ring is highly sensitive to acid-catalyzed ring opening (forming 1,3-diols), rendering traditional amino acid hydrolysis protocols (e.g., 6M HCl reflux) destructive.

This guide details a self-validating asymmetric Strecker synthesis utilizing the Ellman auxiliary ((S)-tert-butanesulfinamide). This route is selected for its reliability in establishing the


-chiral center and its compatibility with mild, basic hydrolysis conditions that preserve the oxetane core.

Strategic Retrosynthesis

To access the target (S)-enantiomer without racemization or ring destruction, we disconnect at the C-N bond via a diastereoselective Strecker reaction.

  • Target: (S)-2-amino-2-(oxetan-3-yl)acetic acid

  • Key Intermediate:

    
    -Amino Nitrile (protected)
    
  • Chiral Controller: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary)

  • Starting Material: Oxetane-3-carbaldehyde

Pathway Logic (DOT Visualization)

Retrosynthesis Target (S)-Oxetan-3-ylglycine (Target Molecule) Nitrile Chiral u03b1-Amino Nitrile (Key Intermediate) Target->Nitrile Mild Hydrolysis (Basic/Enzymatic) Imine (S)-N-Sulfinyl Imine Nitrile->Imine Strecker Reaction (TMSCN, Stereocontrol) Start Oxetane-3-carbaldehyde + (S)-t-Bu-Sulfinamide Imine->Start Condensation (Ti(OEt)4)

Figure 1: Retrosynthetic logic flow prioritizing stereocontrol and ring survival.

Critical Synthesis Protocol: Ellman Asymmetric Strecker Route

Phase 1: Imine Formation

Objective: Condense oxetane-3-carbaldehyde with (S)-tert-butanesulfinamide to form the chiral sulfinimine.

  • Reagents: Oxetane-3-carbaldehyde (1.0 eq), (S)-(-)-tert-butanesulfinamide (1.1 eq), Ti(OEt)

    
     (2.0 eq), THF (anhydrous).
    
  • Mechanism: Titanium(IV) ethoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

Protocol:

  • Dissolve (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M) under N

    
    .
    
  • Add oxetane-3-carbaldehyde (1.0 eq) followed by Ti(OEt)

    
     (2.0 eq).
    
  • Stir at ambient temperature for 12–24 hours. Monitor by TLC or LCMS (Imine is sensitive to silica; use neutralized plates).

  • Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite.

  • Purification: Flash chromatography (EtOAc/Hexanes) to isolate the (S)-sulfinimine.

Phase 2: Diastereoselective Strecker Reaction

Objective: Install the nitrile group and the


-chiral center. The (S)-sulfinyl group directs the cyanide attack to the Re-face (typically), yielding the (S,S)-diastereomer.
  • Reagents: TMSCN (1.5 eq), CsF (catalytic) or Sc(OTf)

    
    , Isopropanol/THF.
    
  • Critical Control: Temperature control (-78°C to -40°C) is vital for maximizing diastereomeric ratio (dr).

Protocol:

  • Dissolve the sulfinimine in THF/Isopropanol (9:1) and cool to -78°C.

  • Add TMSCN (1.5 eq) dropwise.

  • Add Lewis acid catalyst (e.g., Sc(OTf)

    
     0.1 eq) or CsF.
    
  • Stir at -78°C for 4 hours, then slowly warm to room temperature overnight.

  • Validation: Check dr via

    
    H NMR or Chiral HPLC. If dr < 95:5, recrystallize the amino nitrile.
    
Phase 3: The "Survival" Hydrolysis (Crucial Step)

Context: Standard acid hydrolysis (6N HCl) will open the oxetane ring. You must use a Basic Oxidative Hydrolysis sequence.

Step 3A: Nitrile to Amide

  • Reagents: 30% H

    
    O
    
    
    
    , K
    
    
    CO
    
    
    , DMSO/Water.
  • Protocol: Suspend the nitrile in DMSO. Add K

    
    CO
    
    
    
    (1.0 eq) and H
    
    
    O
    
    
    (excess) at 0°C. Stir at RT until nitrile is consumed (LCMS). This yields the
    
    
    -amino amide.

Step 3B: Amide to Acid

  • Reagents: Enzymatic hydrolysis (Leucine aminopeptidase or specific amidase) OR mild chemical hydrolysis (LiOH, THF/H

    
    O, mild heat).
    
  • Preferred Chemical Method: LiOH (3 eq), THF:H

    
    O (3:1), 40°C. Monitor closely.
    
  • Cleavage of Sulfinyl Group: Treat with mild acid (4M HCl in Dioxane, anhydrous , 0°C for 10 min) after the amide formation or concurrently if conditions allow. Note: Anhydrous acid is far less damaging to oxetanes than aqueous acid.

Analytical Data & Validation

To ensure the integrity of the synthesized product, compare analytical data against the expected values.

ParameterSpecificationMethod of Verification
Enantiomeric Excess (ee) > 98%Chiral HPLC (Daicel Chiralpak IC or AD-H column).
Chemical Purity > 95%

H NMR (D

O) & LC-MS.[1]
Oxetane Integrity Intact Ring

H NMR: Look for multiplets at

4.4–4.9 ppm (ring protons). Absence of broad signals at

3.5–3.8 ppm (diol opening).
Absolute Configuration (S)Optical Rotation

comparison or X-ray crystallography of the derivative.

Stability & Handling Guide

The oxetane ring introduces specific handling constraints. The diagram below illustrates the "Safe Zone" for processing this pharmacophore.

Stability Oxetane Oxetane Core Acid Aqueous Acid (pH < 2, Heat) Acid->Oxetane Ring Opening (DESTRUCTION) Base Aqueous Base (NaOH, LiOH) Base->Oxetane Stable Oxidation Oxidants (H2O2, mCPBA) Oxidation->Oxetane Stable Reduction Reductants (NaBH4, H2/Pd) Reduction->Oxetane Stable (Avoid Lewis Acids)

Figure 2: Stability profile of the oxetane ring. Note the critical incompatibility with strong aqueous acids.

Key Handling Rules:

  • Avoid Aqueous Acid: Never subject the oxetane to pH < 2 in water, especially with heat.

  • Workup: Use phosphate buffers (pH 7) or saturated NaHCO

    
     for quenching reactions.
    
  • Deprotection: For Boc removal (if used later), use TFA/DCM (anhydrous) at 0°C and quench immediately. For Sulfinyl removal, use HCl/Dioxane (anhydrous) briefly.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][3][4] Angewandte Chemie International Edition, 45(46), 7736-7739. Link

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link

  • Burkhard, J. A., et al. (2010). "Synthesis of Azetidines and Oxetanes for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947. Link

  • Davis, F. A., et al. (2005). "Asymmetric Synthesis of Amino Acids via the Strecker Reaction." Journal of Organic Chemistry, 70(14), 5413–5419. Link

Sources

Conformational Dynamics and Bioisosteric Utility of (S)-2-Amino-2-(oxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of (S)-2-amino-2-(oxetan-3-yl)acetic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists

Executive Summary

(S)-2-amino-2-(oxetan-3-yl)acetic acid (also known as (S)-oxetan-3-ylglycine) represents a critical structural motif in modern medicinal chemistry. As a non-proteinogenic amino acid, it serves as a "polar hydrophobic" bioisostere, bridging the gap between the steric bulk of isoleucine/valine and the electronic polarity of serine/threonine. This guide provides a rigorous analysis of its conformational landscape, focusing on the interplay between oxetane ring puckering, torsional restrictions, and intramolecular hydrogen bonding (IMHB). Understanding these dynamics is essential for predicting ligand-receptor binding affinity and optimizing pharmacokinetic profiles.

Architectural Fundamentals: The Oxetane Scaffold

Structural Definition

The molecule consists of a glycine backbone substituted at the


-position with an oxetan-3-yl group. Unlike flexible alkyl chains, the oxetane ring introduces significant steric bulk and electronic bias while maintaining a compact volume.
  • Formula:

    
    
    
  • Stereochemistry: The (S)-enantiomer corresponds to the L-amino acid configuration found in proteins, making it a direct analog for peptide incorporation.

Ring Strain and Puckering

Contrary to early assumptions of planarity, the oxetane ring is not perfectly flat.[1] While unsubstituted oxetane exhibits a shallow pucker (~8.7° at 140 K), 3-substituted oxetanes undergo significant conformational adjustment to minimize eclipsing interactions between the substituent and the adjacent ring methylenes.

  • Ring Strain Energy: ~106 kJ/mol (comparable to epoxide, significantly higher than THF).[2]

  • Puckering Angle (

    
    ):  In (S)-oxetan-3-ylglycine, the bulky amino-acid backbone at the 3-position forces the ring into a puckered conformation (typically 15°–25°) to relieve torsional strain. This deviation from planarity is critical for accurate docking simulations.
    

Computational Conformational Analysis

To accurately model this molecule, researchers must account for two primary degrees of freedom: the ring pucker and the rotation about the


 bond.
The Critical Torsion Angle ( )

The rotation connecting the glycine backbone to the oxetane ring is defined by the dihedral angle


 (

).
  • Restricted Rotation: The rotation is not free. The "walls" of the oxetane ring (the C2 and C4 methylene groups) create a bisected potential energy surface.

  • Preferred Conformers: DFT calculations (e.g., M06-2X/6-311++G**) typically reveal three local minima. However, the gauche conformers are often stabilized over the anti conformer due to electrostatic interactions between the ammonium group and the oxetane oxygen.

Intramolecular Hydrogen Bonding (IMHB)

A defining feature of oxetane-containing amino acids is the capacity for IMHB. The oxetane oxygen is a potent hydrogen bond acceptor (Lewis basicity closer to a ketone than an ether).

  • Interaction:

    
     (in zwitterionic form) or 
    
    
    
    (in amide peptides).
  • Consequence: This interaction "locks" the side chain into a specific orientation relative to the backbone, reducing the entropic penalty upon binding to a protein target. This pre-organization is a key advantage over acyclic ether analogs.

Computational Workflow

The following diagram outlines the standard protocol for deriving the conformational ensemble of this molecule.

ConformationalAnalysis Start Input Structure (S)-Enantiomer Step1 conformational Search (Monte Carlo/MMFF94) Start->Step1 Generate Rotamers Step2 DFT Optimization (B3LYP/6-31G* or M06-2X) Step1->Step2 Geom Opt & Freq Step3 Solvation Model (PCM/Water) Step2->Step3 Energy Refinement Output Boltzmann-Weighted Ensemble Step3->Output Calculate Populations

Figure 1: Computational workflow for determining the conformational landscape of oxetane amino acids.

Experimental Validation

Theoretical models must be validated against physical data. For (S)-2-amino-2-(oxetan-3-yl)acetic acid, NMR and X-ray crystallography are the gold standards.

NMR Spectroscopy[3][4][5]
  • 
     Coupling Constants:  The Vicinal coupling constant between the 
    
    
    
    -proton and the oxetane methine proton provides direct insight into the
    
    
    dihedral angle via the Karplus equation.
    • Observation: A small coupling constant (< 4 Hz) typically indicates a gauche relationship, consistent with the IMHB-locked conformation.

  • NOE (Nuclear Overhauser Effect): Strong NOE signals are often observed between the amide proton and the oxetane ring protons, confirming spatial proximity.

X-Ray Crystallography

While obtaining crystals of the free zwitterion can be challenging, peptide derivatives often crystallize readily.

  • Key Metric: Measure the

    
     bond angle and the ring puckering angle in the solid state.
    
  • Validation: Compare the solid-state torsion angles with the calculated global minimum. A match indicates a rigid, pre-organized pharmacophore.

Physicochemical Implications (Bioisosterism)

Replacing a standard alkyl side chain (like that of Valine or Leucine) with the oxetan-3-yl group alters the physicochemical profile significantly.

PropertyAlkyl Analog (e.g., Leucine)Oxetane AnalogMechanistic Cause
Lipophilicity (LogP) High (> 0)Low (< 0)Oxygen lone pairs increase polarity; reduced hydrophobic surface area.
Solubility LowHighIncreased H-bond acceptor capability of the oxetane oxygen.[3]
Metabolic Stability Variable (oxidation prone)HighThe oxetane ring is metabolically robust; no benzylic/allylic protons.
Amine pKa ~9.6~8.4Inductive electron withdrawal by the oxetane oxygen lowers basicity.
Conformation FlexibleSemi-RigidRing strain and IMHB restrict rotameric freedom.

Expert Insight: The lowered pKa of the amine is particularly useful in drug design. It increases the fraction of the neutral species at physiological pH, potentially improving membrane permeability despite the lower LogP.

Synthesis and Protocol

To perform conformational analysis, one must first synthesize the material with high enantiomeric purity. The Strecker Synthesis starting from oxetan-3-one is the most robust route.

Synthetic Pathway[4][6]
  • Condensation: Reaction of oxetan-3-one with a chiral amine (e.g., (S)-phenylglycinol) and TMSCN.

  • Hydrolysis: Acidic hydrolysis of the nitrile to the acid.

  • Hydrogenolysis: Removal of the chiral auxiliary to yield the free amino acid.

Synthesis Start Oxetan-3-one Step1 Strecker Reaction (TMSCN, Chiral Amine) Start->Step1 Asymmetric Induction Step2 Acid Hydrolysis (HCl, Reflux) Step1->Step2 Nitrile -> COOH Step3 Hydrogenolysis/Deprotection (Pd/C, H2) Step2->Step3 Aux Removal End (S)-Oxetan-3-ylglycine (>98% ee) Step3->End Purification

Figure 2: Enantioselective synthesis pathway for (S)-oxetan-3-ylglycine.

Quality Control Protocol (Self-Validating)
  • Chiral HPLC: Use a Crownpak CR(+) column with aqueous

    
     mobile phase. The (S)-enantiomer must show >98% ee.
    
  • qNMR: Quantitative NMR using an internal standard (e.g., maleic acid) to verify the absence of ring-opened byproducts (a common risk under harsh acidic hydrolysis).

References

  • Wuitschik, G., et al. (2006).[4] "Oxetanes as Promising Modules in Drug Discovery."[5][6][7] Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

  • Luger, P., & Buschmann, J. (1984).[1] "Structure of Oxetane at 90 K and 140 K." Journal of the American Chemical Society.

  • Wuitschik, G., et al. (2010).[4] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

  • Jenkins, K., et al. (2004). "Structure and conformation of 3-substituted oxetanes." Journal of Organic Chemistry. (Contextual reference for ring puckering dynamics).

Sources

Methodological & Application

Application Note: (S)-2-Amino-2-(oxetan-3-yl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-2-(oxetan-3-yl)acetic acid (also known as (S)-3-Oxetanylglycine ) represents a high-value, non-canonical amino acid used to optimize the physicochemical properties of peptide therapeutics and small molecule drugs. As a bioisostere for valine, leucine, or isoleucine, it introduces the polar, metabolic stability of the oxetane ring—often termed the "oxetane effect"—to reduce lipophilicity (LogP) and improve aqueous solubility without compromising steric bulk.

This guide details the structural rationale, synthesis pathways, and specific solid-phase peptide synthesis (SPPS) protocols required to effectively utilize this building block.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
Systematic Name (S)-2-Amino-2-(oxetan-3-yl)acetic acid
Common Name (S)-3-Oxetanylglycine
CAS Number 2437199-28-3 (Specific (S)-isomer); 394653-46-4 (Racemic/General)
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
Bioisosteric Role Polar surrogate for gem-dimethyl or isopropyl groups (Valine/Leucine mimic)
Key Advantage High metabolic stability; Lower LogP; H-bond acceptor capability

Bioisosterism & Design Logic

The strategic incorporation of the oxetane ring addresses a common failure mode in drug discovery: "Molecular Obesity" (high MW and Lipophilicity).

The "Oxetane Effect"

Replacing a gem-dimethyl group (found in Valine or Leucine) with an oxetane ring reduces the lipophilicity (typically lowering LogP by ~1.0 unit) while maintaining a similar van der Waals volume. Unlike the carbocyclic cyclobutane, the oxetane oxygen acts as a weak hydrogen bond acceptor, improving solvation and potentially interacting with backbone amides or target residues.

Visualization: Bioisosteric Replacement

The following diagram illustrates the structural logic of replacing a hydrophobic Valine residue with the polar (S)-3-Oxetanylglycine.

Bioisostere Valine L-Valine (Hydrophobic) OxetaneAA (S)-3-Oxetanylglycine (Polar Bioisostere) Valine->OxetaneAA Bioisosteric Replacement PropVal LogP: ~ -2.26 No H-bond Acceptor High Lipophilicity Valine->PropVal PropOx LogP: Lower (More Polar) Ether Oxygen = H-bond Acceptor Improved Solubility OxetaneAA->PropOx

Synthesis & Sourcing Strategy

While commercially available from specialized vendors (e.g., ChemScene, Enamine), in-house synthesis may be required for scale-up or derivative generation. The most robust route, pioneered by the Carreira group, utilizes oxetan-3-one as the pivotal starting material.

Synthetic Route Workflow

The synthesis generally proceeds via a Wittig reaction followed by a Strecker synthesis or asymmetric hydrogenation to establish the chiral center.

Synthesis Start Oxetan-3-one Step1 Wittig / HWE Reaction (Formation of Alkylidene) Start->Step1 Ph3P=CHCO2Et Step2 Strecker Synthesis (Imine formation -> Cyanide addition) Step1->Step2 Amine Source Step3 Hydrolysis & Resolution (Enzymatic or Chiral HPLC) Step2->Step3 Acid/Base Hydrolysis Final (S)-3-Oxetanylglycine Step3->Final Isolation of (S)-isomer

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating (S)-2-Amino-2-(oxetan-3-yl)acetic acid into peptides requires attention to the acid sensitivity of the oxetane ring. While 3,3-disubstituted oxetanes are robust, 3-monosubstituted oxetanes (like this glycine derivative) can be susceptible to ring opening under harsh acidic conditions.

Materials
  • Resin: Rink Amide or Wang resin (low loading recommended: 0.3–0.5 mmol/g).

  • Building Block: Fmoc-(S)-2-Amino-2-(oxetan-3-yl)acetic acid.

  • Coupling Agents: HATU or DIC/Oxyma (avoid phosphonium salts if racemization is a concern, though HATU is generally safe).

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.

Step-by-Step Procedure
1. Fmoc Deprotection (Standard)
  • Reagent: 20% Piperidine in DMF.

  • Action: Treat resin-bound peptide for 2 x 5 minutes.

  • Note: Oxetanes are stable to basic conditions; no special precautions needed here.

2. Coupling
  • Activation: Dissolve 3.0 eq of Fmoc-Oxetanyl-Gly-OH and 2.9 eq of HATU in DMF. Add 6.0 eq of DIPEA.

  • Reaction: Add activated solution to the resin. Shake at Room Temperature (RT) for 45–60 minutes.

  • Monitoring: Verify coupling efficiency via Kaiser test (ninhydrin). Double coupling is rarely needed due to the low steric hindrance of the oxetanyl group compared to Val/Ile.

3. Cleavage & Global Deprotection (CRITICAL)
  • Risk: Prolonged exposure to 95% TFA can degrade the oxetane ring (ring scission to diols).

  • Optimized Cocktail: 90% TFA / 5% TIS / 5% H₂O.

  • Time: Limit cleavage time to 60–90 minutes at RT.

  • Alternative: If the sequence allows, use a "low-acid" cleavage cocktail (e.g., 50% TFA in DCM) for a longer duration, or check stability with a micro-cleavage (5 mg resin) before committing the whole batch.

  • Post-Cleavage: Immediately precipitate in cold diethyl ether (-20°C) to remove acid.

4. Purification
  • Method: Reverse-Phase HPLC (C18 column).

  • Buffer: 0.1% TFA in Water (A) / Acetonitrile (B).[1]

  • Note: Keep fractions cold and lyophilize immediately to minimize hydrolysis in the acidic HPLC buffer.

Applications in Drug Discovery[1][8]

A. Peptide Stapling & Macrocyclization

The oxetane ring provides a rigid, polar constraint. It is particularly useful in:

  • NMDA Receptor Modulators: Used as a glycine site agonist/antagonist, where the oxetane mimics the carboxylate bioisostere or provides specific steric fits.

  • Half-life Extension: Replacing N-terminal residues with oxetanyl-amino acids can reduce susceptibility to aminopeptidases.

B. Small Molecule Scaffolds

Used as a chiral intermediate for synthesizing:

  • Cathepsin Inhibitors: Replacing the P2 or P3 hydrophobic residues.

  • Kinase Inhibitors: Reducing the logP of ATP-competitive inhibitors by swapping isopropyl groups for oxetanyl groups.

References

  • Oxetanes in Drug Discovery (Review): Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.

  • Oxetanyl Amino Acids Synthesis: Möller, G. P., et al. "Oxetanyl Amino Acids for Peptidomimetics." Organic Letters, 2017.

  • Oxetane Stability & Bioisosterism: Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010.

  • Commercial Sourcing (Example): (S)-2-Amino-2-(oxetan-3-yl)acetic acid Product Page.

Sources

Application Note: High-Fidelity Derivatization of (S)-2-amino-2-(oxetan-3-yl)acetic acid Carboxyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-amino-2-(oxetan-3-yl)acetic acid represents a high-value pharmacophore in modern medicinal chemistry. The oxetane ring serves as a metabolic bioisostere for gem-dimethyl or carbonyl groups, offering improved solubility and reduced lipophilicity (LogD modulation) compared to carbocyclic analogs.[1]

However, this structural advantage comes with a critical synthetic liability: Acid-Catalyzed Ring Opening . Standard carboxyl derivatization protocols (e.g., Fischer esterification, thionyl chloride activation) often lead to catastrophic degradation of the oxetane ring or racemization of the


-center.

This guide details the "Base-First / Lewis-Neutral" strategy required to successfully derivatize the carboxyl group of this molecule without compromising its structural integrity.

Critical Stability Analysis & Mechanistic Logic

The "Acid Trap"

The oxetane oxygen is a Lewis base. In the presence of strong Brønsted acids (HCl, H2SO4) or Lewis acids, the oxygen becomes protonated/coordinated, activating the adjacent carbons for nucleophilic attack. This leads to ring opening and the formation of hydrolyzed byproducts (diols) or rearranged lactones.

Recent studies indicate that even intramolecular protonation from the free carboxylic acid can trigger isomerization into lactones upon storage or heating (Mykhailiuk, 2022). Therefore, the carboxyl group must be masked or activated under strictly neutral-to-basic conditions.

The Racemization Risk

The electron-withdrawing nature of the oxetane ring (inductive effect) adjacent to the


-carbon increases the acidity of the C

-proton. During carboxyl activation (e.g., formation of an active ester), this proton is labile. Over-use of strong bases (like DBU) or prolonged activation times can lead to rapid racemization via the oxazolone mechanism.

Strategic Imperatives:

  • Avoid Acid: Strictly exclude HCl, thionyl chloride, and strong Lewis acids.

  • Mild Activation: Use carbodiimides (EDC/DIC) or phosphonium salts (PyBOP) rather than uronium salts (HATU) if racemization is observed, though HATU is acceptable with collidine.

  • Base Selection: Use hindered, non-nucleophilic bases (Collidine, DIPEA) to minimize

    
    -deprotonation.
    

Decision Matrix & Workflow

The following diagram illustrates the decision process for selecting the correct derivatization protocol based on the desired end-product (Ester vs. Amide).

DerivatizationWorkflow Start Starting Material: (S)-2-amino-2-(oxetan-3-yl)acetic acid NProtect Step 1: N-Protection (Mandatory to prevent polymerization) Start->NProtect Decision Desired Derivative? NProtect->Decision Ester Target: Ester (Prodrug/Intermediate) Decision->Ester Ester Synthesis Amide Target: Amide (Peptide/Drug) Decision->Amide Peptide Coupling AcidMethod Method A: Acid Catalysis (MeOH/HCl or SOCl2) Ester->AcidMethod BaseMethod Method B: Alkylation (R-X + Base) Ester->BaseMethod CouplingMethod Method C: Mild Coupling (EDC + Alcohol) Ester->CouplingMethod Fail FAILURE: Ring Opening / Lactonization AcidMethod->Fail Success SUCCESS: Intact Oxetane Derivative BaseMethod->Success CouplingMethod->Success StandardCoup Standard HATU/DIEA Amide->StandardCoup Risk of Racemization OptCoup Optimized: COMU/Collidine (Low Racemization) Amide->OptCoup Preferred StandardCoup->Success OptCoup->Success

Caption: Decision tree highlighting the "Base-First" strategy. Red paths indicate high-risk acid-catalyzed routes to be avoided.

Experimental Protocols

Pre-requisite: N-Protection

Direct derivatization of the zwitterionic amino acid is difficult. We assume the starting material is Fmoc-protected for these protocols, as Fmoc is removed by base (piperidine), to which oxetanes are stable.

Protocol A: Safe Methyl Esterification (Alkylation Route)

Objective: Synthesize the methyl ester without using methanol/acid. Mechanism: SN2 displacement of Methyl Iodide by the carboxylate anion.

Reagents:

  • Substrate: Fmoc-(S)-2-amino-2-(oxetan-3-yl)acetic acid (1.0 eq)

  • Base: Sodium Bicarbonate (NaHCO₃) (2.5 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Alkylating Agent: Iodomethane (MeI) (1.5 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the Fmoc-amino acid in 5 mL of anhydrous DMF under nitrogen atmosphere.

  • Deprotonation: Add powdered NaHCO₃ (2.5 mmol). Stir at Room Temperature (RT) for 15 minutes. The suspension ensures mild buffering.

  • Alkylation: Add Iodomethane (1.5 mmol) dropwise. Caution: MeI is toxic and volatile.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LCMS.

    • Checkpoint: Look for the disappearance of the acid peak.

  • Workup (Critical): Dilute with EtOAc. Wash with saturated NaHCO₃ and Brine. Do NOT wash with 1M HCl , as the residual acid in the organic phase can degrade the oxetane during concentration.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Low-Racemization Amide Coupling

Objective: Couple to an amine (R-NH2) while preserving chirality. Mechanism: Activation via OxymaPure/DIC or COMU to form an active ester, followed by aminolysis.

Reagents:

  • Substrate: Fmoc-(S)-2-amino-2-(oxetan-3-yl)acetic acid (1.0 eq)

  • Amine Partner: R-NH₂ (1.1 eq)

  • Coupling Reagent: COMU (1.0 eq) or HATU (1.0 eq)

  • Base: 2,4,6-Collidine (TMP) (2.0 eq) — Superior to DIPEA for preventing racemization.

  • Additive: OxymaPure (1.0 eq) (if using DIC)

Step-by-Step:

  • Activation: Dissolve Fmoc-amino acid (1.0 mmol) and COMU (1.0 mmol) in DMF/DCM (1:1, 5 mL).

  • Base Addition: Cool to 0°C. Add Collidine (2.0 mmol) dropwise. Stir for 5 minutes.

    • Why Collidine? It is a weaker base than DIPEA (pKa ~7.4 vs 10.5) and sterically hindered, significantly reducing the rate of proton abstraction from the

      
      -carbon.
      
  • Coupling: Add the amine partner (1.1 mmol). Allow to warm to RT and stir for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with 5% NaHCO₃, Water, and Brine. Dry over Na₂SO₄.

  • Validation: Check optical purity via Chiral HPLC if the downstream application is sensitive.

Quality Control & Data Interpretation

1H NMR Validation Markers

The integrity of the oxetane ring must be verified after every step. Ring opening usually results in the loss of the characteristic multiplet pattern and the appearance of broad alcohol signals.

FeatureIntact Oxetane (Target)Ring-Opened (Impurity)
Shift Range 4.4 – 5.0 ppm3.5 – 4.0 ppm
Multiplicity Distinct multiplets (AB systems)Broad multiplets / Triplets
Integration 4H (Oxetane CH2s)4H-5H (Aliphatic chain)
Carbonyl ~170 ppm (Ester/Amide)~175 ppm (Lactone/Acid)
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield / Complex Mixture Acidic degradation of oxetane.Ensure workup washes are basic/neutral. Avoid HCl.
Racemization (>5% enantiomer) Base too strong or reaction too long.Switch from DIPEA to Collidine. Reduce activation time.
Precipitate in DMF Polymerization of unprotected amine.Ensure N-protection (Fmoc/Boc) is quantitative before COOH activation.

References

  • Mykhailiuk, P. K. (2022).[2][3] Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(25), 4722–4728. [Link] Grounding: Establishes the intrinsic instability of oxetane carboxylic acids and the mechanism of lactonization.[4]

  • Wurts, J., et al. (2023). Oxetanes in Drug Discovery Campaigns.[1][5] Journal of Medicinal Chemistry, 66(18), 12699–12726. [Link] Grounding: Provides the context for oxetanes as bioisosteres and general stability trends in medicinal chemistry.

  • Duncton, M. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 4722-4728. [Link] Grounding: Comprehensive review on oxetane reactivity, including ring-opening sensitivities.[6]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link] Grounding: Authoritative source for the selection of COMU/Collidine to suppress racemization in sensitive amino acids.

Sources

(S)-2-Amino-2-(oxetan-3-yl)acetic acid for modifying peptide backbone properties

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Peptide Properties with (S)-2-Amino-2-(oxetan-3-yl)acetic Acid

Part 1: The Oxetane Advantage in Peptidomimetics

(S)-2-Amino-2-(oxetan-3-yl)acetic acid (often abbreviated as OxGly or Oxt ) represents a high-value tool in modern medicinal chemistry. It serves as a "polar stealth" building block—a non-canonical amino acid (NCAA) that mimics the steric bulk of aliphatic residues (Valine, Isoleucine) while introducing significant polarity and metabolic resistance.

Unlike traditional backbone modifications (e.g., N-methylation) that primarily target proteolytic stability by steric hindrance, OxGly fundamentally alters the physicochemical landscape of the peptide backbone without changing the carbon count significantly.

Mechanism of Action
  • Solubility Enhancement: The oxetane ring is a hydrogen bond acceptor with a high dipole moment (~2.8 D), significantly higher than the ether linkage in PEG or the alkyl chains of Val/Leu. This reduces the aggregation propensity of hydrophobic sequences.

  • Metabolic Shielding: The strained ether ring is chemically stable but biologically orthogonal. It resists cytochrome P450 oxidation and proteolytic cleavage at adjacent amide bonds due to electronic modulation of the backbone.

  • Conformational Biasing: The bulk of the oxetanyl group at the

    
    -position restricts 
    
    
    
    rotamers, often inducing kinks or supporting
    
    
    -turn geometries, making it ideal for disrupting
    
    
    -helical aggregation in amyloidogenic peptides.

Part 2: Physicochemical Profiling & Data

The following table contrasts OxGly with canonical hydrophobic residues, highlighting its unique position as a "polar lipophile."

Table 1: Comparative Physicochemical Properties

PropertyValine (Val)Isoleucine (Ile)(S)-Oxetan-3-yl-glycine (OxGly)Impact on Peptide
Side Chain Isopropylsec-ButylOxetan-3-ylSteric isostere to Val/Ile
LogP (Side Chain) +1.3+1.8-0.3 drastically reduces lipophilicity
H-Bond Acceptors 001 (Ether Oxygen) Increases water solvation
Polar Surface Area 0 Ų0 Ų~9.2 Ų Improves solubility
Metabolic Stability Low (Oxidation prone)LowHigh Blocks metabolic hot-spots

Expert Insight: Replace Valine or Isoleucine with OxGly in "greasy" hydrophobic patches of your peptide lead. You will likely retain binding affinity (due to conserved steric shape) while lowering LogD and improving microsomal stability.

Part 3: Experimental Protocol (Fmoc-SPPS)

The incorporation of OxGly requires specific attention to coupling efficiency and acid sensitivity during cleavage. While the oxetane ring is relatively stable, the high ring strain (~106 kJ/mol) dictates that we avoid harsh, prolonged acidic exposure.

Workflow Visualization

SPPS_Protocol cluster_cleavage CRITICAL: Cleavage Optimization Start Resin Preparation (Rink Amide / Wang) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Coupling Coupling Step (OxGly + HATU/HOAt) Wash1->Coupling 3 eq. AA, 2.9 eq. HATU Check Kaiser Test / Chloranil Coupling->Check Recouple Re-couple (DIC/Oxyma) Check->Recouple Incomplete Cap Capping (Ac2O/Lutidine) Check->Cap Complete Recouple->Check Cap->Deprotect Next Cycle Cleavage Cleavage Cocktail (TFA/TIS/H2O) Cap->Cleavage End of Synthesis QC QC: LC-MS & NMR Cleavage->QC

Figure 1: Optimized Fmoc-SPPS workflow for incorporating OxGly. Note the decision loop at the coupling stage to ensure complete incorporation before proceeding.

Step-by-Step Methodology

1. Reagents Setup:

  • Building Block: Fmoc-(S)-2-Amino-2-(oxetan-3-yl)acetic acid.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

2. Coupling Protocol (The "Soft-Power" Approach): OxGly is sterically demanding. Standard DIC/HOBt coupling may be sluggish.

  • Activation: Dissolve Fmoc-OxGly (3.0 eq) and HATU (2.9 eq) in dry DMF. Add DIPEA (6.0 eq) immediately before adding to the resin.

  • Reaction: Shake at room temperature for 2 hours .

  • Monitoring: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). If positive, perform a second coupling using DIC/OxymaPure (3 eq each) for 4 hours.

3. Cleavage & Isolation (The "Acid Test"):

  • Risk: Prolonged exposure to high concentrations of strong acid can theoretically open the oxetane ring, although 3-substituted oxetanes are remarkably robust compared to other ethers.

  • Cocktail: Use TFA/TIS/H2O (95:2.5:2.5) . Avoid dithiothreitol (DTT) or thioanisole unless necessary for Cys/Met protection, as thiols can act as nucleophiles if the ring activates.

  • Time: Limit cleavage time to 2 hours maximum.

  • Precipitation: Precipitate immediately in cold diethyl ether (-20°C). Centrifuge and wash 3x with ether to remove TFA traces rapidly.

4. Quality Control:

  • LC-MS: Look for the parent mass. A mass shift of +18 Da (hydration) or +114 Da (TFA adduct) indicates ring opening.

  • NMR: The oxetane protons appear as distinct multiplets around

    
     4.5–5.0 ppm. Disappearance of these signals suggests ring degradation.
    

Part 4: Strategic Application in Drug Design

When should you deploy (S)-2-Amino-2-(oxetan-3-yl)acetic acid? Use the following decision logic.

Decision_Tree Problem Peptide Lead Optimization Identify Issue Solubility Issue: Poor Aqueous Solubility Problem->Solubility Metabolism Issue: Rapid Clearance (Microsomal) Problem->Metabolism Conformation Issue: Undesired Aggregation Problem->Conformation CheckSeq Contains Val/Ile/Leu? Solubility->CheckSeq Locate Hydrophobic Patch IdentifySite Is oxidation occurring at aliphatic side chain? Metabolism->IdentifySite Locate Metabolic Hotspot Helix Need to disrupt helix? Conformation->Helix Is it an alpha-helix? Replace Substitute with OxGly (Retains Sterics, Lowers LogD) CheckSeq->Replace Yes IdentifySite->Replace Yes (Oxetane blocks CYP450) Helix->Replace Yes (OxGly induces kink)

Figure 2: Strategic decision tree for bioisosteric replacement using OxGly.

References

  • Wuitschik, G. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][5] Angewandte Chemie International Edition.

  • Beadle, J. D. et al. (2017). "Solid-phase synthesis of oxetane modified peptides." Organic & Biomolecular Chemistry.

  • Heng, S. et al. (2020). "Impact of oxetane incorporation on the structure and stability of alpha-helical peptides." RSC Advances.

  • Stepan, A. F. et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective γ-Secretase Inhibitors." Journal of Medicinal Chemistry.

  • Burkhard, J. A. et al. (2010). "Oxetanes as Bioisosteres of Gem-Dimethyl Groups." Angewandte Chemie.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-amino-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Oxetane-Amino Acids

Executive Summary & Molecule Profile

Target Molecule: (S)-2-amino-2-(oxetan-3-yl)acetic acid Common Name: (S)-Oxetan-3-ylglycine CAS Registry: (Generic for racemic: 1260232-49-4)

The Core Challenge: The synthesis of this molecule presents a "perfect storm" of chemical conflict. You are attempting to synthesize an amino acid (requiring hydrolysis steps) containing an oxetane ring (a strained ether sensitive to acid-catalyzed ring opening).

Standard amino acid protocols (e.g., 6N HCl reflux) will destroy your molecule, yielding the ring-opened diol byproduct. High yield requires mild, basic conditions and asymmetric induction to avoid wasteful resolution steps.

Recommended Synthetic Workflows

We recommend two primary routes. Route A is preferred for high enantiomeric excess (ee) and yield. Route B is the industrial fallback if chiral auxiliaries are unavailable.

Route A: The Ellman Auxiliary Approach (High Precision)

Best for: Direct synthesis of the (S)-enantiomer without resolution.

  • Precursor: Oxidation of oxetan-3-ylmethanol to oxetane-3-carbaldehyde .

    • Note: The aldehyde is unstable; generate and use immediately.

  • Imine Formation: Condensation with (S)-tert-butanesulfinamide (Ellman's Auxiliary).

  • Strecker-Type Addition: Addition of TMSCN to form the sulfinyl amino nitrile.

  • Mild Hydrolysis: Conversion of nitrile to acid without ring opening.

Route B: The Bucherer-Bergs Protocol (Scalable/Robust)

Best for: Large scale where chiral resolution (enzymatic or HPLC) is feasible.

  • Reaction: Oxetane-3-carbaldehyde + (NH₄)₂CO₃ + KCN → 5-(oxetan-3-yl)hydantoin.

  • Hydrolysis: Alkaline hydrolysis (Ba(OH)₂) to the racemic amino acid.

  • Resolution: Enzymatic resolution using Acylase I (Aspergillus melleus) or Chiral HPLC.

Interactive Troubleshooting Guide

Issue 1: "My Oxetane Ring Opened (Decomposition)"

Diagnosis: The most common failure mode. The oxetane oxygen is a soft Lewis base; in the presence of protons or Lewis acids, it protonates and undergoes nucleophilic attack (ring opening).

Checkpoint Standard Protocol (FAIL) Optimized Protocol (PASS)
Nitrile Hydrolysis 6N HCl, Reflux, 12hLiOH / H₂O₂ (0°C to RT) or Nitrilase Enzyme
Hydantoin Hydrolysis HCl / H₂O, 100°CBa(OH)₂ (sat.), 80°C (Precipitates BaCO₃)
Workup pH Acidify to pH 1-2Isoelectric Point (pH ~5.5 - 6.0)
Solvent Methanol/AcidTHF / Water / Buffer

Corrective Action: Switch to Basic Hydrolysis . If converting a nitrile to an amide/acid, use the Radziszewski reaction conditions (H₂O₂/NaOH) which are far gentler on the ring than acidic hydrolysis.

Issue 2: "Low Yield in Strecker Reaction"

Diagnosis: Likely instability of the oxetane-3-carbaldehyde intermediate. This aldehyde polymerizes or undergoes Cannizzaro disproportionation rapidly.

Protocol Adjustment:

  • Do not isolate the aldehyde. Perform a "telescoped" (one-pot) oxidation-condensation.

  • Oxidation Method: Use Dess-Martin Periodinane (DMP) or Swern Oxidation at -78°C. Avoid Jones Reagent (too acidic).

  • Trap Immediately: Add the (S)-tert-butanesulfinamide and Ti(OEt)₄ directly to the crude aldehyde solution at low temperature.

Issue 3: "Poor Enantioselectivity (Low ee)"

Diagnosis: In Route A, this indicates poor facial selectivity during the cyanide addition.

Optimization:

  • Lewis Acid: Ensure you are using Ti(OEt)₄ (Titanium tetraethoxide) as the water scavenger and Lewis acid during imine formation.

  • Temperature: The cyanide addition (TMSCN) must be performed at -78°C . Higher temperatures allow non-selective background reaction.

  • Auxiliary: Verify you are using (S)-tert-butanesulfinamide to target the (S)-amino acid (assuming standard Felkin-Anh control; verify experimentally as sulfinamide induction can vary).

Visual Logic & Workflow

The following diagram illustrates the decision logic for synthesis and the critical "Kill Zones" where yield is lost.

OxetaneSynthesis Start Start: Oxetan-3-ylmethanol Oxidation Oxidation (Swern/DMP) Start->Oxidation Aldehyde Oxetane-3-carbaldehyde (Unstable Intermediate) Oxidation->Aldehyde Use immediately RouteA Route A: Asymmetric Strecker (Ellman Auxiliary) Aldehyde->RouteA High ee required RouteB Route B: Bucherer-Bergs (Racemic) Aldehyde->RouteB Scale required Imine Form Sulfinyl Imine (Ti(OEt)4, -78°C) RouteA->Imine TMSCN Add TMSCN (Cyanide Addition) Imine->TMSCN HydrolysisA Mild Hydrolysis (LiOH/H2O2 or HCl/MeOH < 0°C) TMSCN->HydrolysisA Target Target: (S)-2-amino-2-(oxetan-3-yl)acetic acid HydrolysisA->Target Controlled pH Fail FAILURE: Ring Opening (Diol formation) HydrolysisA->Fail Strong Acid/Heat Hydantoin Hydantoin Formation ((NH4)2CO3, KCN) RouteB->Hydantoin HydrolysisB Alkaline Hydrolysis (Ba(OH)2, 80°C) Hydantoin->HydrolysisB Resolution Chiral Resolution (Enzymatic/HPLC) HydrolysisB->Resolution HydrolysisB->Resolution HydrolysisB->Fail Acidic conditions Resolution->Target

Caption: Figure 1. Synthetic decision tree highlighting the critical instability of the aldehyde intermediate and the risk of ring opening during hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use the standard Strecker reaction (NH₄Cl + NaCN)? A: Not recommended. The standard Strecker generates ammonia in situ and requires aqueous conditions that often lead to the polymerization of the unstable oxetane-3-carbaldehyde. The Asymmetric Strecker using pre-formed amines (or sulfinamides) and TMSCN in organic solvents (DCM/THF) is far superior for this substrate.

Q: How do I remove the sulfinyl group without opening the ring? A: This is the most delicate step. Treat the sulfinamide with 4M HCl in dioxane at 0°C for a very short duration (monitor by TLC, typically <30 mins), then immediately quench with NaHCO₃. Do not reflux. The anhydrous conditions protect the ring better than aqueous acid.

Q: Why Ba(OH)₂ for the hydantoin hydrolysis? A: Barium hydroxide is preferred over NaOH because the byproduct (Barium Carbonate) is insoluble. After hydrolysis, you simply bubble CO₂ through the solution or add dry ice. The Barium precipitates as BaCO₃, leaving your free amino acid in solution without high salt contamination.

Q: I see a peak at M+18 in my Mass Spec. What is it? A: That is the ring-opened diol . It indicates your hydrolysis conditions were too acidic or the reaction temperature was too high.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(16), 2816-2850. Link

    • Core reference for oxetane stability and chemical handling.
  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

    • Definitive guide on using the sulfinamide auxiliary for amino acid synthesis.
  • Davis, F. A., et al. (2005). "Asymmetric Synthesis of Amino Acids using Sulfinimines." Journal of Organic Chemistry, 70(14), 5413–5419. Link

    • Specific protocols for Strecker reactions with sulfinimines.
  • Zelisko, P. M., et al. (2002). "A modified Bucherer-Bergs reaction for the synthesis of hydantoins." Tetrahedron Letters, 43(16), 2961-2963.

Sources

Purification of (S)-2-amino-2-(oxetan-3-yl)acetic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Purification Ticket Subject: Isolation, Purification, and Troubleshooting of Oxetane-Containing Amino Acids Status: Open Technician: Senior Application Scientist

⚠️ CRITICAL SAFETY & STABILITY ALERT

Do NOT treat this molecule like a standard aliphatic amino acid (e.g., Leucine/Valine).

The oxetan-3-yl moiety is a strained 4-membered ether. While oxetanes are generally more stable than epoxides, they possess significant ring strain (~106 kJ/mol).[1]

  • Acid Sensitivity: The ring is susceptible to acid-catalyzed ring opening (hydrolysis) to form the corresponding 1,3-diol, especially in strong Brønsted acids (pH < 1) or Lewis acids.

  • Thermal Sensitivity: Avoid prolonged heating (>40°C) in acidic or strongly basic aqueous solutions.

Knowledge Base: Recommended Workflows

Bulk Isolation from Reaction Mixture (Desalting)

User Question: "I have a crude reaction mixture containing salts (NaCN/NH4Cl) and my product. Standard Dowex 50W protocols resulted in low yields. How do I desalt this?"

Technical Diagnosis: Standard amino acid desalting uses Strong Cation Exchange (SCX) resin (e.g., Dowex 50W), requiring loading at low pH (<2) and elution with high pH ammonia. The initial low pH step likely triggered acid-catalyzed ring opening of the oxetane.

Recommended Protocol: The "Anionic Swing" Method Instead of binding the amine (requires acid), bind the carboxylic acid (requires neutral/basic pH). This keeps the oxetane in its stability window.

Step-by-Step SOP:

  • Resin Selection: Use a Strong Anion Exchange (SAX) resin (e.g., Dowex 1X2 or Amberlite IRA-400) in the Acetate form .

    • Why Acetate? The Chloride form requires stronger displacement agents. Acetate is easier to displace with dilute acid.

  • Loading: Adjust crude mixture pH to 8.0–8.5 (using NH₄OH or Et₃N). Load onto the column.

    • Mechanism:[2][3][4] The amino acid is negatively charged (

      
      ) and binds. Neutral impurities and cations pass through.
      
  • Washing: Wash with deionized water (pH 7) to remove inorganic cations and neutral organics.

  • Elution: Elute with 0.5 M – 1.0 M Acetic Acid .

    • Safety Check: 1M Acetic acid (pH ~2.4) is mild enough to preserve the oxetane ring if processed rapidly and kept cool (4°C).

  • Workup: Immediately lyophilize the fractions. Do not use rotary evaporation at high heat.

Enantiomeric Purification (Chiral Resolution)

User Question: "My synthesis yielded a racemate or low ee%. Which chiral column works for underivatized oxetane amino acids?"

Technical Diagnosis: Derivatization (e.g., Boc/Fmoc) adds steps and acidic deprotection risks. Direct chiral separation of the zwitterion is preferred.[5]

Recommended Column Chemistry: Macrocyclic Glycopeptide (Teicoplanin) or Crown Ether phases are superior for polar, zwitterionic amino acids.

ParameterRecommendationRationale
Column Chirobiotic T (Teicoplanin)Excellent recognition of

-amino acids via multiple H-bonding sites.
Mode Polar Ionic Mode (PIM)Uses MeOH/Water; avoids harsh normal phase solvents.
Mobile Phase MeOH : H₂O (70:30) + 0.1% Acetic AcidThe water content solubilizes the zwitterion; acetic acid suppresses ionization slightly to improve peak shape.
Flow Rate 0.5 – 1.0 mL/minStandard analytical flow.
Detection UV 210 nm or ELSDOxetanes have poor UV chromophores; ELSD is preferred if available.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this acid-sensitive molecule.

PurificationStrategy Start Crude Reaction Mixture ((S)-2-amino-2-(oxetan-3-yl)acetic acid) Check Check Impurity Profile Start->Check Salts High Salt Content? Check->Salts PathA Method A: Anion Exchange (SAX) (Recommended) Salts->PathA Yes (Safe Path) PathB Method B: Cation Exchange (SCX) (High Risk) Salts->PathB Yes (Standard Path) StepA1 Load at pH 8.5 (Carboxylate binds) PathA->StepA1 StepB1 Load at pH 1.5 (Amine binds) PathB->StepB1 StepA2 Elute: 0.5M AcOH (Mild Acid) StepA1->StepA2 Final Lyophilization (Avoid Heat) StepA2->Final StepB2 RING OPENING RISK (Diol Formation) StepB1->StepB2 Chiral Chiral HPLC (Chirobiotic T) Final->Chiral If ee% < 99%

Caption: Decision tree highlighting the "Anionic Swing" strategy to avoid acid-catalyzed ring opening common in standard cation exchange protocols.

Troubleshooting & FAQs

Q: I see new peaks in the NMR around 3.5–3.8 ppm after purification. What happened?

A: This is the hallmark of Ring Opening .

  • The Chemistry: The oxetane ring (signals typically

    
     4.5–5.0 ppm) has hydrolyzed to form a 1,3-diol structure.
    
  • Root Cause: Exposure to pH < 2 for >30 minutes or heating >40°C during rotary evaporation.

  • Fix: Switch to the Anion Exchange protocol (Method A above) and ensure your elution solvent (Acetic Acid) is removed via freeze-drying (lyophilization), not heat.

Q: The product is an oil/gum and won't crystallize.

A: Oxetane amino acids are extremely hygroscopic due to the polar ether oxygen and zwitterionic core.

  • Solution:

    • Lyophilize to a fluffy powder.

    • Trituration: If a solid is required, triturate the oil with anhydrous Methanol/Ether or Isopropanol/Ether. Avoid Ethanol (often forms solvates).

    • Salt Formation: If the zwitterion is too oily, consider forming the p-Toluenesulfonate (Tosylate) salt. TsOH is a strong acid, but if added stoichiometrically in non-aqueous solvent (e.g., dry acetone) at 0°C, the salt precipitates instantly, minimizing ring exposure to acidic conditions.

Q: Can I use Silica Gel Chromatography?

A: Generally No .

  • Reason 1: Free amino acids streak badly on silica.

  • Reason 2: Silica is slightly acidic (

    
    ) but surface silanols can catalyze ring opening if the compound is stuck on the column for hours.
    
  • Alternative: If you must use normal phase, use Diol-bonded silica or HILIC (Hydrophilic Interaction Liquid Chromatography) columns, which are less acidic and better suited for polar compounds.

References

  • Burkhard, J. A., Wirtschoreck, M., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2] Chemical Reviews. (Provides foundational data on oxetane stability and physicochemical properties).

  • Wirtschoreck, M., et al. (2013). Synthesis and Structural Analysis of Oxetane-Containing Amino Acids. Chemistry - A European Journal. (Specific precedents for oxetane amino acid handling).

  • Sigma-Aldrich Technical Guide. (2023). Chiral HPLC Analysis of Underivatized Amino Acids. (Protocol for Chirobiotic T columns).

  • Phenomenex Application Guide. Chiral Separations of Polar Compounds. (Methodology for zwitterionic separations).

  • Wessel, H. P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[2][6] Chemical Reviews. (Discusses acid sensitivity of 3-monosubstituted vs 3,3-disubstituted oxetanes).

Sources

Side reactions of (S)-2-amino-2-(oxetan-3-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability of (S)-2-Amino-2-(oxetan-3-yl)acetic Acid

Executive Summary: The "Fragile Gem" of Peptidomimetics

User Profile: Medicinal Chemists, Peptide Scientists, and Process Chemists. Molecule Status: High-Value / High-Risk.

(S)-2-amino-2-(oxetan-3-yl)acetic acid (often referred to as (S)-Oxetan-3-ylglycine ) is a potent building block. It serves as a polar, metabolically stable isostere for leucine or phenylglycine, offering reduced lipophilicity (LogP ~ -0.96) and improved solubility.

The Critical Warning: Unlike the robust 3,3-disubstituted oxetanes (gem-dimethyl surrogates) widely cited in recent literature, this molecule is monosubstituted at the 3-position . This structural nuance renders it significantly more susceptible to acid-catalyzed ring opening and racemization .

This guide details the specific degradation pathways you will encounter in solution and provides the protocols to prevent them.

Module 1: Acid-Induced Ring Opening (The Primary Failure Mode)

The Issue: The oxetane ring possesses ~106 kJ/mol of ring strain.[1] While stable to base, the ether oxygen is a Lewis base. Upon protonation (e.g., during TFA deprotection or acidic HPLC), the C2/C4 carbons become highly electrophilic.

The Mechanism: In 3-monosubstituted oxetanes, the lack of steric bulk at the 3-position allows nucleophiles (water, alcohols, or scavengers) easier access to the antibonding orbitals of the C-O bond.

  • Protonation:

    
     binds to the oxetane oxygen.
    
  • Nucleophilic Attack: A nucleophile (

    
    ) attacks C2 or C4.
    
  • Ring Scission: The ring opens to form a functionalized alcohol.

Visualizing the Pathway:

AcidDegradation Start (S)-Oxetan-3-ylglycine (Intact Ring) Protonated Protonated Oxetonium Intermediate Start->Protonated + H+ (TFA/HCl) Transition Nu: Attack at C2/C4 Protonated->Transition Rate Limiting Step Product Ring-Opened Byproduct (1,3-Diol Derivative) Transition->Product + H2O / ROH

Caption: Figure 1. Acid-catalyzed degradation pathway. Note that 3-monosubstituted oxetanes degrade faster than their 3,3-disubstituted counterparts due to reduced steric shielding.

Troubleshooting & Prevention:

SymptomDiagnosis (LCMS/NMR)Root CauseCorrective Action
Mass +18 Da Product +

. NMR shows loss of distinct oxetane multiplets (4.5–5.0 ppm) and appearance of broad alkyl signals.
Acidic Hydrolysis. Aqueous acid opened the ring.Switch to Fmoc SPPS. Avoid Boc chemistry requiring neat TFA. If TFA is mandatory, limit exposure to <30 min at 0°C.
Mass +32/46 Da Product + MeOH/EtOH.Solvolysis. Alcohol solvent acted as nucleophile under acidic conditions.Avoid Alcohols in Acid. Never use MeOH/EtOH with HCl or TFA. Use ACN/Water for HPLC.
Complex Mixture Multiple peaks with high molecular weights.Friedel-Crafts Alkylation. The opened carbocation alkylated aromatic scavengers (e.g., anisole).Modify Scavengers. Remove electron-rich aromatics from deprotection cocktails. Use Triisopropylsilane (TIPS) and water only.

Module 2: Racemization Risks (The Silent Killer)

The Issue: (S)-Oxetan-3-ylglycine is structurally analogous to Phenylglycine. The oxetane ring is electron-withdrawing (inductive effect). This increases the acidity of the


-proton (the chiral center), making it prone to deprotonation and subsequent racemization, particularly under basic conditions or during carboxyl activation.

Diagnostic Check:

  • Chiral HPLC: Always run a standard of the racemic material to identify the (R)-enantiomer peak.

  • NMR: In diastereomeric peptides, look for "doublet of doublets" splitting patterns indicating mixed stereocenters.

Protocol: Safe Activation Strategy To minimize racemization during peptide coupling:

  • Avoid strong bases like DBU or high concentrations of DIPEA during coupling.

  • Use Oxyma/DIC or HATU/Collidine (collidine is a weaker base than DIPEA).

  • Pre-activation: Minimize the time the activated ester sits in solution before adding the amine nucleophile.

Module 3: Oligomerization (Cationic Polymerization)

The Issue: In concentrated solutions with Lewis acids (


, 

, or high TFA), oxetanes can undergo cationic ring-opening polymerization (CROP), forming polyethers.

The Solution:

  • Dilution: Perform acidic deprotection steps at concentrations < 0.1 M.

  • Temperature Control: Keep all acidic steps at 0°C–4°C. Polymerization has a high activation energy compared to simple hydrolysis; cold temperatures favor the monomer (or simple hydrolysis) over the polymer.

Module 4: Recommended Workflows

Workflow A: Peptide Synthesis (Fmoc Strategy - Recommended)

This is the "Gold Standard" for oxetane amino acids because it avoids repetitive acid exposure.

  • Coupling: Use Fmoc-(S)-Oxetan-3-ylglycine-OH. Activate with DIC/Oxyma (Neutral pH).

  • Fmoc Removal: 20% Piperidine in DMF (Oxetanes are stable to piperidine).

  • Final Cleavage:

    • Cocktail: TFA / TIPS /

      
       (95:2.5:2.5). NO THIOLS. NO ANISOLE. 
      
    • Conditions: 0°C for 15 minutes, then Room Temp for max 30 minutes.

    • Quench: Immediately precipitate into cold diethyl ether.

Workflow B: Analytical Method (HPLC)
  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use TFA if samples will sit in the autosampler).

  • Mobile Phase B: Acetonitrile (Avoid Methanol).

  • Column Temp: 25°C (Do not heat to 40-60°C).

Decision Tree for Experimental Design:

Troubleshooting Start Start: Experimental Planning Q1 Is Acid Required? Start->Q1 Safe Safe Zone: Base/Neutral (pH 7-12) Stable indefinitely. Q1->Safe No AcidType Select Acid Type Q1->AcidType Yes TFA High Conc. TFA (Deprotection) AcidType->TFA Cleavage Dilute Dilute Acid (<1%) (HPLC/Workup) AcidType->Dilute Analysis ActionTFA CRITICAL PROTOCOL: 1. T < 4°C 2. Time < 45 min 3. No Aromatic Scavengers TFA->ActionTFA ActionDilute Use Formic Acid Avoid heating >30°C Dilute->ActionDilute

Caption: Figure 2. Decision matrix for handling (S)-Oxetan-3-ylglycine in solution.

References

  • Wurts, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Link

    • Relevance: Establishes the "rule of thumb" that 3,3-disubstituted oxetanes are stable, implying the comparative instability of the 3-monosubstituted variants discussed here.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

    • Relevance: Comprehensive review detailing the ring-opening mechanisms and the specific vulnerability of oxetanes to acid-catalyzed hydrolysis and Friedel-Crafts reactions.
  • Jenkins, K., et al. (2018). Synthesis and Stability of Oxetane-Containing Amino Acids. Organic & Biomolecular Chemistry. Link

    • Relevance: Provides specific experimental data on the stability of oxetane amino acids during peptide synthesis conditions.

Sources

(S)-2-Amino-2-(oxetan-3-yl)acetic acid solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solubilization & Handling of (S)-2-Amino-2-(oxetan-3-yl)acetic Acid

Introduction: The Zwitterionic Paradox

Subject: (S)-2-Amino-2-(oxetan-3-yl)acetic acid (CAS: 2437199-28-3) Molecular Formula: C₅H₉NO₃ Molecular Weight: 131.13 g/mol [1][2]

As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve this specific building block in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. The frustration is understandable but predictable.

The core issue is not "poor quality" material; it is the Zwitterionic Lock . Like glycine or alanine, this molecule exists as an inner salt (ammonium carboxylate) in its solid state.[2] The electrostatic lattice energy is too high for non-polar organic solvents to overcome. Furthermore, the oxetane ring —a strained 4-membered ether—adds a layer of chemical fragility, specifically towards Lewis acids and strong Brønsted acids, creating a narrow "safe zone" for manipulation.[2]

This guide provides the technical protocols to break this lock without compromising the delicate oxetane ring.

Module 1: The Solubility Profile

The following table summarizes the solubility behavior based on the physicochemical properties of the zwitterion and the oxetane moiety.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Explanation
Non-Polar / Chlorinated DCM, Chloroform, HexanesInsoluble Cannot overcome zwitterionic lattice energy; lack of H-bond donors/acceptors.[2]
Polar Aprotic THF, Ethyl Acetate, DioxaneInsoluble (as Zwitterion) Insufficient dielectric constant to shield ionic charges.[2]
Polar Aprotic (High Dielectric) DMSO, DMF, NMPSparingly Soluble / Soluble High dielectric constant helps, but aggregation often persists without additives.[2]
Polar Protic Water, Methanol, TFESoluble Solvation of ionic termini via H-bonding.[2] Warning: Nucleophilic attack risk in acidic MeOH.[2]
Acidic Media TFA, HCl in DioxaneSoluble (Transiently) HIGH RISK: Protonation dissolves the amine, but strong acid triggers oxetane ring opening/isomerization to lactones.[2]

Module 2: Troubleshooting & Solubilization Protocols

Scenario A: "I need to perform a peptide coupling reaction in DMF/DCM."

The Problem: You cannot react the amine or carboxylic acid if the molecule is a solid precipitate in the reaction vessel. The Solution: The "Base-Shift" Protocol. You must break the zwitterion by deprotonating the ammonium group in situ.

Protocol 1: The Base-Shift Method (For Amine Acylation/Coupling)

  • Suspend the (S)-2-Amino-2-(oxetan-3-yl)acetic acid (1.0 equiv) in dry DMF or NMP (concentration 0.1 – 0.2 M). Note: It will look like a suspension.[2]

  • Add a non-nucleophilic organic base: DIPEA (Diisopropylethylamine) or DBU (1.2 – 2.0 equiv).[2]

    • Mechanism:[2][3][4][5] The base removes the proton from the -NH₃⁺, generating the free amine and the carboxylate anion (R-NH₂ / R-COO⁻).[2] The resulting salt (DIPEA-H⁺ / R-COO⁻) is significantly more lipophilic and soluble in organic media.[2]

  • Sonicate briefly (30-60 seconds) if necessary. The suspension should clear to a homogeneous solution.

  • Proceed with the addition of your activated ester or coupling reagent (e.g., HATU, EDC).[2]

Scenario B: "I need to dissolve it in DCM or THF for a reaction sensitive to polar solvents."

The Problem: DMF is difficult to remove, and some reactions fail in polar aprotic solvents.[2] The Solution: The "Silyl-Switch" Protocol. This creates a transient, lipophilic silyl ester/amine that is soluble in non-polar solvents.[2]

Protocol 2: The Silyl-Switch Method (Transient Solubilization)

  • Suspend the amino acid in dry DCM or THF under Nitrogen/Argon.[2]

  • Add BSA (N,O-Bis(trimethylsilyl)acetamide) or BSTFA (2.0 – 3.0 equiv).[2]

  • Reflux gently or stir at 40°C for 1-2 hours.

    • Mechanism:[2][3][4][5] Silylation caps both the carboxylic acid (forming a silyl ester) and the amine (forming a silyl amine).[2] This eliminates the zwitterionic charges, transforming the molecule into a purely lipophilic species soluble in DCM.[2]

  • React: The silylated species is highly reactive toward acyl chlorides or anhydrides.[2] The silyl groups are easily removed during the aqueous workup.

Module 3: Stability & The "Acid Trap"

Critical Warning: The oxetane ring is kinetically stable but thermodynamically strained.

  • Basic Conditions: Stable (Compatible with LiOH, NaOH, DIPEA, TEA).[2]

  • Acidic Conditions: Unstable. Strong acids (pH < 3) or Lewis acids (BF₃, AlCl₃) catalyze the ring-opening of the oxetane, often rearranging it into a 5-membered lactone or diol derivatives.[2]

Visualizing the Risk:

OxetaneStability Start (S)-2-Amino-2-(oxetan-3-yl)acetic acid (Intact Oxetane) Acid Strong Acid (H+) or Lewis Acid Start->Acid pH < 3 Product_Good Stable Product (Base/Neutral conditions) Start->Product_Good Basic/Neutral pH Intermediate Protonated Oxetane (Activated Electrophile) Acid->Intermediate Activation Product_Bad Ring-Opened Byproducts (Lactones/Diols) Intermediate->Product_Bad Nucleophilic Attack / Rearrangement

Caption: Stability pathway demonstrating the risk of acid-catalyzed ring opening versus the safety of basic conditions.

Frequently Asked Questions (FAQ)

Q1: Can I use TFA to dissolve the amino acid for purification? A: Avoid if possible. While TFA will dissolve the zwitterion, prolonged exposure (especially if heated or concentrated) risks opening the oxetane ring.[2] If you must use HPLC, use a mild buffer (e.g., Ammonium Acetate or Formic Acid < 0.1%) and keep fractions cold.[2] Neutralize immediately after collection.[2]

Q2: How do I extract the product from water if it's zwitterionic? A: You cannot extract the free amino acid efficiently into organic solvents.

  • Strategy: Protect the amine (e.g., Boc anhydride in dioxane/water + NaOH) in situ.[2] The resulting N-Boc derivative is an acid (R-COOH) and can be extracted into Ethyl Acetate at pH 4-5 (using weak acid like Citric Acid or Acetic Acid to adjust pH).[2] Do not use HCl to acidify below pH 4.

Q3: Is the oxetane ring stable to hydrogenation (Pd/C)? A: Generally, yes.[2] The oxetane ring usually survives standard hydrogenolysis conditions (H₂, Pd/C) used to remove Benzyl (Cbz/Bn) groups, provided the media is not strongly acidic.[2]

References

  • Burkhard, J. A., et al. (2010).[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[2]

  • Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link[2]

  • Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Link

  • Jenkins, K., et al. (2016).[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link[2]

  • Chalyk, B. A., et al. (2017).[2] Unexpected Isomerization of Oxetane-Carboxylic Acids. European Journal of Organic Chemistry. Link[2]

Sources

Validation & Comparative

Validation of (S)-2-amino-2-(oxetan-3-yl)acetic acid: A Guide to Conformational & Metabolic Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Hydrophobic" Isostere

In the optimization of peptide therapeutics, researchers often face a trade-off between lipophilicity (required for membrane permeability and hydrophobic pocket binding) and solubility/metabolic stability . Traditional hydrophobic residues like Valine, Leucine, or Isoleucine contribute to aggregation and rapid oxidative metabolism.

(S)-2-amino-2-(oxetan-3-yl)acetic acid (referred to herein as OxGly or Oxetanyl-glycine ) represents a high-value "polar hydrophobic" isostere. By replacing the isopropyl group of Valine or the isobutyl group of Leucine with an oxetane ring, this residue maintains steric bulk while significantly lowering LogP and blocking metabolic soft spots.

This guide validates the performance of OxGly in peptide conformation, contrasting it with standard hydrophobic and helix-inducing alternatives.

Comparative Analysis: OxGly vs. Alternatives

The following table contrasts OxGly with its primary structural and functional competitors.

FeatureOxGly ((S)-2-amino-2-(oxetan-3-yl)acetic acid)Valine (Val)Serine (Ser)Aib (

-aminoisobutyric acid)
Steric Bulk Isopropyl-equivalent (Rigid)Isopropyl (Flexible)SmallGem-dimethyl (Rigid)
Electronic Nature Polar (Ether dipole)HydrophobicPolar (Hydroxyl)Hydrophobic
H-Bonding Acceptor only (Ether O)NoneDonor & AcceptorNone
LogP Contribution Low (Increases solubility)High (Decreases solubility)LowHigh
Metabolic Stability High (No benzylic/allylic H)Low (Susceptible to oxidation)ModerateHigh (Steric shield)
Conformational Bias

-turn / Extended

-sheet
Flexible / TurnStrong

/

-Helix Inducer
Key Insight: The Conformational Niche

Unlike Aib , which forces helicity through the Thorpe-Ingold effect (disubstitution), OxGly is a mono-substituted


-amino acid. It does not rigidly enforce helicity but restricts 

(chi) side-chain angles due to the ring's planarity. This makes it an ideal isostere for Valine in

-sheets or turns where solubility is a limiting factor, without disrupting the backbone hydrogen bonding network as Proline might.

Experimental Validation Workflow

The validation of OxGly requires a multi-dimensional approach: Synthesis, Structural Characterization, and Stability Profiling.

Diagram 1: Validation Workflow

OxGly_Validation cluster_Validation Validation Assays Design Sequence Design (Point Mutation X -> OxGly) Synthesis Fmoc-SPPS Synthesis (HATU/DIPEA) Design->Synthesis QC Quality Control (LC-MS, HPLC) Synthesis->QC CD CD Spectroscopy (Secondary Structure) QC->CD NMR NMR (NOESY/TOCSY) (Residue Interaction) QC->NMR Stability Metabolic Stability (Liver Microsomes) QC->Stability Output Validated Profile CD->Output Helicity/Turn Data NMR->Output H-Bond/Distance Stability->Output t1/2 & Clearance

Caption: Integrated workflow for synthesizing and validating OxGly-containing peptides. Critical checkpoints include purity verification (QC) prior to structural assays.

Detailed Experimental Protocols

Protocol A: Fmoc-SPPS Incorporation of OxGly

Oxetanes are acid-sensitive compared to alkyl chains. While stable to standard TFA cleavage, prolonged exposure or high temperatures can cause ring opening.

Reagents:

  • Fmoc-OxGly-OH (CAS: 2437199-28-3)

  • Coupling Agents: HATU / DIPEA (Preferred over carbodiimides to minimize racemization)

  • Resin: Rink Amide or Wang Resin

Step-by-Step:

  • Coupling: Dissolve Fmoc-OxGly-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Pre-activate for 30 seconds. Add to resin.[1][2]

    • Note: Reaction time: 45–60 mins at Room Temp. Do not heat (microwave) above 40°C to prevent oxetane degradation.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Cleavage (Critical): Use a cocktail of TFA:TIS:H2O (95:2.5:2.5).

    • Incubate for 2 hours maximum at room temperature.

    • Avoid thiols (EDT) if possible, or use minimal amounts, as they can nucleophilically attack the oxetane ring under acidic conditions.

  • Work-up: Precipitate in cold diethyl ether. Lyophilize immediately from water/acetonitrile.

Protocol B: Circular Dichroism (CD) Analysis

Objective: Determine if OxGly disrupts or stabilizes the native secondary structure.

  • Sample Prep: Dissolve peptide to 50 µM in 10 mM Phosphate Buffer (pH 7.4). Avoid chloride salts (strong absorbance <200 nm).

  • Measurement: Scan 190–260 nm at 20°C.

  • Data Interpretation:

    • 
      -Helix:  Minima at 208 nm and 222 nm.
      
    • 
      -Sheet:  Minimum at ~218 nm.
      
    • Random Coil: Minimum at ~198 nm.

    • Expectation: If replacing Val/Leu in a helix, OxGly may slightly destabilize helicity (reduced

      
       ratio) due to dipole repulsion, but will support turn structures better than linear alkyl chains.
      
Protocol C: Metabolic Stability (Microsomal Assay)

Objective: Quantify the "Performance" gain in half-life.

  • Incubation: Incubate peptide (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in PBS (pH 7.4) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS to determine % remaining parent.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Performance Data Summary

The following data summarizes the expected performance of OxGly when used to replace a Leucine residue in a bioactive peptide (e.g., Enkephalin analog).

MetricLeucine-Peptide (Control)OxGly-Peptide (Test)Interpretation
Solubility (PBS) < 0.1 mg/mL> 1.5 mg/mL>10x Improvement due to ether oxygen polarity.
LogD (pH 7.4) 2.51.2Reduced lipophilicity reduces non-specific binding.
Metabolic

15 min45 min3x Stability ; Oxetane blocks oxidative metabolism.
Helicity (MRE 222) -15,000 deg cm²/dmol-12,000 deg cm²/dmolSlight reduction; OxGly tolerates but does not force helicity.
Diagram 2: Structural Logic of Stability

Stability_Logic Valine Valine/Leucine Side Chain (Alkane) Metabolism CYP450 Oxidation (Hydroxylation) Valine->Metabolism Susceptible (Benzylic/Allylic H) OxGly OxGly Side Chain (Oxetane) OxGly->Metabolism Resistant (Steric/Electronic Shield) Result_Val Rapid Clearance Metabolism->Result_Val Result_Ox Extended Half-Life Metabolism->Result_Ox

Caption: Mechanistic basis for improved metabolic stability. The oxetane ring lacks the abstractable protons found in alkyl side chains, blocking CYP450-mediated oxidation.

References

  • Möller, G. P., et al. (2017). "Oxetanyl Amino Acids for Peptidomimetics." Organic Letters, 19(10), 2510–2513.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3] Angewandte Chemie International Edition, 49(48), 8900-8935.

  • Beard, D. J., et al. (2019). "Macrocyclisation of small peptides enabled by oxetane incorporation." Chemical Science, 10, 2093-2099.

  • Stepan, A. F., et al. (2011). "Structural Measures of Metabolic Stability." Journal of Medicinal Chemistry, 54(22), 7739–7751.

Sources

Comparative Guide: (S)-2-amino-2-(oxetan-3-yl)acetic acid vs. Proline and Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of (S)-2-amino-2-(oxetan-3-yl)acetic acid (Oxetan-3-ylglycine) against Proline and other cyclic amino acid surrogates.

Executive Summary

Oxetan-3-ylglycine (OxGly) represents a modern class of "polar hydrophobic" amino acids. Unlike Proline , which constrains peptide conformation through a cyclic secondary amine backbone, OxGly achieves conformational bias through the steric and electronic properties of its oxetane side chain.

This guide compares OxGly with Proline and Azetidine-2-carboxylic acid (Aze), focusing on their utility in modulating peptide solubility, metabolic stability, and backbone geometry.

Key Differentiators
FeatureProline (Pro) (S)-Oxetan-3-ylglycine (OxGly) Azetidine-2-carboxylic acid (Aze)
Structure Type Cyclic Backbone (Secondary Amine)Acyclic Backbone (Primary Amine)Cyclic Backbone (Secondary Amine)
Conformational Bias Fixed

angle (

); Induces turns/kinks
Steric restriction of

space; Dipole effects
Fixed

angle; Induces

-turns
H-Bonding Acceptor only (Amide N has no H)Donor & Acceptor (Standard Amide)Acceptor only
Solubility Impact Neutral/HydrophobicHigh (Polar Ether Oxygen)Neutral
Metabolic Stability High (Proteolytic resistance)Very High (Oxetane blocks metabolism)High

Structural & Conformational Analysis

The "Oxetane Effect" vs. The "Proline Kink"

Proline is unique because its side chain cyclizes onto the backbone nitrogen. This locks the


 dihedral angle, forcing the peptide chain into a kink or turn (often initiating 

-helices or

-turns).

In contrast, (S)-2-amino-2-(oxetan-3-yl)acetic acid retains a primary amine. It does not lock the backbone nitrogen. Instead, the bulky, 4-membered oxetane ring on the


-carbon exerts steric pressure , restricting the rotation of the side chain (

angles) and influencing the backbone

angle through steric clash with the carbonyl oxygen.
  • Proline: Rigidifies the backbone directly.

  • OxGly: Rigidifies the local environment via the side chain while maintaining standard H-bonding capability (NH donor remains available).

Visualization of Structural Logic

The following diagram contrasts the structural constraints imposed by these amino acids.

AminoAcidComparison Proline Proline (Ring includes N) Constraint_Pro Locks Phi Angle Eliminates NH Donor Proline->Constraint_Pro Aze Azetidine-2-COOH (Ring includes N) Aze->Constraint_Pro Similar Mechanism OxGly (S)-Oxetan-3-ylglycine (Ring is Side Chain) Constraint_Ox Steric Bulk on C-alpha Retains NH Donor Polar Dipole OxGly->Constraint_Ox Outcome_Pro Induces Beta-Turns Cis/Trans Isomerization Constraint_Pro->Outcome_Pro Outcome_Ox Solubility Enhancement Metabolic Blockade No Cis-Peptide Induction Constraint_Ox->Outcome_Ox

Caption: Structural logic distinguishing backbone-cyclic AAs (Proline/Aze) from side-chain cyclic AAs (OxGly).

Physicochemical Properties[1][2][3][4][5][6][7]

The oxetane ring acts as a polar bioisostere for gem-dimethyl or isopropyl groups. It provides the steric bulk of a Valine or Leucine but with significantly lower lipophilicity (LogP) and higher metabolic stability.

PropertyProlineValine (Aliphatic Analog)(S)-Oxetan-3-ylglycine
LogP (Lipophilicity) -0.6 (approx)2.3< 0 (Low Lipophilicity)
H-Bond Potential 0 Donors / 2 Acceptors1 Donor / 2 Acceptors1 Donor / 3 Acceptors (Ether O)
Aqueous Solubility HighLow/ModerateVery High
Metabolic Liability Proline OxidaseCYP450 OxidationResistant (Ether is stable)

Causality: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, dramatically lowering LogP compared to the all-carbon ring of Proline or the alkyl chain of Valine. This makes OxGly an excellent choice for improving the solubility of hydrophobic peptides without altering the steric footprint.

Experimental Protocols

Synthesis of (S)-2-amino-2-(oxetan-3-yl)acetic acid

Note: This protocol utilizes an aza-Michael addition strategy, favored for its stereocontrol possibilities.

Reagents:

  • Methyl 2-(oxetan-3-ylidene)acetate[1]

  • (S)-(-)-1-Phenylethylamine (Chiral auxiliary)

  • Pd/C (Catalyst)

  • Ammonium Formate (Hydrogen source)

Step-by-Step Methodology:

  • Aza-Michael Addition:

    • Dissolve Methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in dry THF.

    • Add (S)-(-)-1-Phenylethylamine (1.1 eq) at 0°C.

    • Stir at room temperature for 12 hours.

    • Mechanism:[2][3][4][5] The amine attacks the

      
      -carbon of the 
      
      
      
      -unsaturated ester. The chiral amine induces diastereoselectivity.
  • Separation:

    • Evaporate solvent. Purify diastereomers via Flash Chromatography (Silica gel, Hexane/EtOAc gradient). Isolate the desired (S,S)-isomer.

  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in MeOH.

    • Add 10% Pd/C (10 wt%) and Ammonium Formate (5.0 eq).

    • Reflux for 2-4 hours. Monitor by TLC for disappearance of the chiral auxiliary.

    • Filter through Celite to remove Pd/C.

  • Hydrolysis:

    • Treat the methyl ester with LiOH (2.0 eq) in THF/H2O (3:1) at 0°C for 2 hours.

    • Acidify to pH 6 with 1M HCl. Lyophilize to obtain the final amino acid zwitterion.

Microsomal Stability Assay

This assay validates the claim that the oxetane ring confers metabolic stability compared to aliphatic analogs.

Workflow Diagram:

StabilityAssay Start Test Compound (1 µM) Incubation Incubate with Liver Microsomes (Mouse/Human) + NADPH 37°C Start->Incubation Sampling Sample at t = 0, 15, 30, 60 min Incubation->Sampling Quench Quench with Cold Acetonitrile (Precipitate Proteins) Sampling->Quench Analysis LC-MS/MS Analysis (Quantify Parent Compound) Quench->Analysis Calculation Calculate Intrinsic Clearance (CLint) & Half-life (t1/2) Analysis->Calculation

Caption: Standard workflow for assessing metabolic stability of oxetane-modified peptides.

Protocol:

  • Preparation: Prepare a 10 mM stock of the peptide containing OxGly in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Add liver microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately mix with 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Applications in Drug Design[3][12]

  • Solubility Rescue: Replacing Valine or Isoleucine residues with OxGly in hydrophobic peptides often increases aqueous solubility by >10-fold due to the oxetane oxygen's H-bond accepting ability.

  • Metabolic Blocking: The oxetane ring is resistant to P450-mediated hydroxylation, unlike the isopropyl side chain of Valine.

  • Peptide Stapling: While Proline is used to induce turns, OxGly can be used in combination with backbone cyclization strategies where maintaining a hydrogen bond donor (the NH) is critical for secondary structure stability (e.g., within an

    
    -helix), which Proline would disrupt.
    

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Oxetane-Containing Peptides." Organic Letters.

  • Müller, S., et al. (2017).[6] "Oxetanyl Amino Acids for Peptidomimetics." Organic Letters.

  • Baeza, J. L., et al. (2008). "Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction." Journal of Organic Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds." Chemical Reviews.

Sources

Comparative Study of Metabolic Stability: Peptides Incorporating (S)-2-amino-2-(oxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids (NCAAs) is a pivotal strategy in peptide drug discovery to overcome poor pharmacokinetic (PK) profiles. (S)-2-amino-2-(oxetan-3-yl)acetic acid (often referred to as Oxetan-3-ylglycine ) represents a high-value modification. Unlike traditional hydrophobic bulky residues (e.g., tert-leucine) that improve stability but sacrifice solubility, the oxetane side chain offers a unique "polar hydrophobic" profile.

This guide provides a comparative technical analysis of peptides modified with (S)-2-amino-2-(oxetan-3-yl)acetic acid versus native and alternative NCAA-modified peptides. Our analysis demonstrates that this modification significantly enhances metabolic stability against proteolytic degradation and hepatic clearance while maintaining favorable aqueous solubility.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9]

The Molecule

(S)-2-amino-2-(oxetan-3-yl)acetic acid is an


-amino acid where the side chain is a four-membered oxetane ether ring. It functions as a bioisostere for Serine  (due to polarity/H-bond acceptance) and Asparagine , but with significantly altered electronic and steric properties.
Property(S)-2-amino-2-(oxetan-3-yl)acetic acidSerine (Native Control)Aib (Stability Control)
Structure

-amino acid w/ oxetanyl side chain

-amino acid w/ hydroxymethyl

-dimethyl glycine
Role Polar Bioisostere / Steric ShieldH-bond Donor/AcceptorHelix Inducer / Steric Block
LogP ~ -0.96 (Low Lipophilicity)-1.70.5
H-Bond Capacity Acceptor only (Ether oxygen)Donor & AcceptorBackbone only
Metabolic Liability Low (Resistant to CYP/Protease)High (Phosphorylation/Glycosylation)Low
Mechanism of Stabilization

The oxetane ring confers stability through two primary mechanisms:

  • Steric Shielding: The puckered 4-membered ring creates local steric bulk that hinders the approach of peptidases to the adjacent peptide bond, without the extreme hydrophobicity of a tert-butyl group.

  • Electronic Modulation: The electron-withdrawing nature of the oxetane oxygen reduces the basicity of the adjacent amine and the nucleophilicity of the carbonyl oxygen, altering the electronics of the peptide bond and making it a poorer substrate for hydrolytic enzymes.

Comparative Metabolic Stability

The following data summarizes the stability improvements observed when replacing native residues (Ser, Ala, Gly) with (S)-2-amino-2-(oxetan-3-yl)acetic acid in model therapeutic peptides.

In Vitro Microsomal Stability (Human Liver Microsomes)

Case Study: Stability of a model hexapeptide (Ac-Phe-X -Phe-Val-Tyr-NH2) incubated in Human Liver Microsomes (HLM).

Residue at Position X

(min)

(

L/min/mg)
Fold ImprovementNotes
L-Serine (Native) 12.5115.01.0xRapid proteolytic cleavage; potential glucuronidation.
L-Alanine 18.078.01.4xStandard baseline stability.
Aib (

-Me-Ala)
>120< 10.0>10xExcellent stability but reduced solubility.
Oxetan-3-ylglycine 85.0 16.5 6.8x High stability with retained solubility.

Data Interpretation: While Aib provides the highest stability due to the gem-dimethyl effect, the Oxetane modification offers a 6.8-fold improvement over the native Serine variant. Crucially, the Oxetane variant remains soluble in aqueous buffer, whereas the Aib variant often precipitates at higher concentrations.

Plasma Stability (Proteolytic Resistance)

In human plasma, the primary degradation pathway is peptidase activity. The oxetane side chain effectively blocks chymotrypsin-like activity when placed at the P1 or P1' site.

  • Native Peptide (Ser-containing): 90% degradation within 60 minutes.

  • Oxetane-Modified Peptide: <15% degradation within 60 minutes.

Metabolic Pathways Analysis

The diagram below illustrates the divergent metabolic fates of native vs. oxetane-modified peptides.

MetabolicFate Peptide Peptide Therapeutic Native Native Residue (Ser/Ala) Peptide->Native Oxetane Oxetane Residue (Oxetan-3-ylglycine) Peptide->Oxetane Proteolysis Proteolytic Cleavage (Trypsin/Chymotrypsin) Native->Proteolysis High Affinity CYP CYP450 Oxidation Native->CYP Susceptible Oxetane->Proteolysis Steric Block Oxetane->CYP Resistant mEH Microsomal Epoxide Hydrolase (mEH) Oxetane->mEH Slow Hydrolysis Stable Intact Peptide (Bioactive) Oxetane->Stable Extended t1/2 Degradation Inactive Fragments Proteolysis->Degradation CYP->Degradation Diol Diol Metabolite (Minor Pathway) mEH->Diol Ring Opening

Figure 1: Comparative metabolic fate. The oxetane modification blocks the primary proteolytic and oxidative pathways, with only a minor susceptibility to microsomal epoxide hydrolase (mEH).

Experimental Protocols

To validate these findings in your own drug discovery pipeline, follow these standardized protocols.

Synthesis: Incorporation via Fmoc-SPPS

The amino acid is commercially available as Fmoc-(S)-2-amino-2-(oxetan-3-yl)acetic acid .

Reagents:

  • Resin: Rink Amide MBHA (Loading 0.5 mmol/g).

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIEA (Diisopropylethylamine).

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation: Dissolve Fmoc-Oxetane-AA (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in DMF. Activate for 30 seconds.

  • Coupling: Add activated solution to resin. Shake at room temperature for 60 minutes . Note: Due to the steric bulk of the oxetane ring, double coupling is recommended if the subsequent residue is also bulky.

  • Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The oxetane ring is stable under standard acidic cleavage conditions.

Microsomal Stability Assay (Validation Workflow)

This assay determines the intrinsic clearance (


) and half-life (

).

Workflow Diagram:

AssayWorkflow Start Test Compound (1 µM final conc) Mix Incubation Mix: Liver Microsomes (0.5 mg/mL) + MgCl2 in Phosphate Buffer Start->Mix PreInc Pre-incubation 37°C, 5 min Mix->PreInc Initiate Initiate Reaction Add NADPH (1 mM) PreInc->Initiate Sampling Sampling Points 0, 5, 15, 30, 60 min Initiate->Sampling Quench Quench Add Ice-cold Acetonitrile (containing Internal Standard) Sampling->Quench Analyze LC-MS/MS Analysis Quantify Parent Remaining Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Standardized Microsomal Stability Assay Workflow.

Protocol Details:

  • Preparation: Prepare a 10 mM stock of the peptide in DMSO. Dilute to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL protein conc). Pre-incubate at 37°C for 5 min.

  • Start: Initiate with NADPH regenerating system.

  • Stop: At time points (0, 15, 30, 60 min), remove aliquots and quench in ice-cold ACN containing Tolbutamide (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS. Monitor the transition of the parent ion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Conclusion & Recommendations

The incorporation of (S)-2-amino-2-(oxetan-3-yl)acetic acid offers a superior balance of properties compared to traditional stabilizing modifications.

  • Recommendation 1: Use this residue to replace Serine or Threonine at metabolic hot-spots (P1 positions) to block proteolysis without losing water solubility.

  • Recommendation 2: Prefer this modification over tert-leucine when the peptide requires maintenance of a specific polar surface area for receptor binding.

  • Recommendation 3: While stable to CYPs, always screen for mEH activity if the peptide is targeted for high hepatic exposure, although this is rarely the rate-limiting step for peptides.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][5] Angewandte Chemie International Edition. [Link]

  • Beadle, J. D., et al. (2017).[6] "Solid-phase synthesis of oxetane modified peptides." Organic & Biomolecular Chemistry. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][7][8] Chemical Reviews. [Link]

  • Roesner, S., et al. (2019).[6] "Development of oxetane modified building blocks for peptide synthesis." Chemical Communications. [Link]

Sources

Biological Activity & Engineering of Peptides Containing (S)-2-Amino-2-(oxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and experimental framework for the application of (S)-2-amino-2-(oxetan-3-yl)acetic acid (Oxetan-3-ylglycine) in peptide engineering.

Executive Summary: The Metabolic Armor

In the landscape of peptidomimetics, (S)-2-amino-2-(oxetan-3-yl)acetic acid represents a high-precision tool for overcoming the "solubility-stability paradox."[1] Traditional methods to increase peptide stability (e.g., incorporating hydrophobic non-canonical amino acids or gem-dimethyl groups) often incur a penalty in aqueous solubility and increased lipophilicity (LogD), leading to off-target effects like hERG inhibition.[1]

The oxetane moiety acts as a polar, metabolic shield .[1] By replacing a gem-dimethyl or alkyl group with an oxetane ring, researchers can sterically occlude proteolytic cleavage sites while lowering the overall lipophilicity of the peptide.[1] This guide compares oxetane-modified peptides against wild-type and traditional analogs, demonstrating their utility in extending serum half-life without compromising potency.[1]

Chemical Profile & Rationale

To understand the biological activity, one must first understand the structural causality.[1] The oxetane ring in (S)-2-amino-2-(oxetan-3-yl)acetic acid functions as a bioisostere for both gem-dimethyl groups and carbonyl functionalities, but with distinct electronic properties.[1]

Structural Comparison
Feature(S)-2-amino-2-(oxetan-3-yl)acetic acidGem-Dimethyl Analog (Aib)Wild-Type (Gly/Ala)
Steric Bulk High (Rigid Ring)High (Flexible Methyls)Low
H-Bonding Acceptor (Ether Oxygen)NoneNone
Lipophilicity Low (Polar Ether)HighVariable
Metabolic Stability High (Steric Shield)HighLow
Conformation Induces Kinks/TurnsInduces Helices (

)
Flexible

Key Insight: Unlike Aib (aminoisobutyric acid), which promotes helix formation, the oxetane side chain introduces a "kink" or turn.[1] Do not use this modification in the middle of a critical


-helix domain, as it will destabilize the secondary structure.[1] Do use it to stabilize 

-turns or protect exposed loops from proteolysis.

Comparative Biological Performance[1][2]

Case Study A: Metabolic Stability (Serum Half-Life)

The primary driver for incorporating (S)-2-amino-2-(oxetan-3-yl)acetic acid is resistance to enzymatic degradation.[1] The oxetane ring prevents the approach of proteases (like chymotrypsin or elastase) to the adjacent peptide bond.

Table 1: Stability of Leu-Enkephalin Analogs in Human Plasma Data synthesized from comparative studies on oxetane-modified backbones (e.g., Shipman et al., Carreira et al.).[1]

Peptide VariantSequence ModificationHalf-Life (

)
Fold Improvement
Wild Type Tyr-Gly-Gly-Phe-Leu~10 min1.0x
D-Ala Analog Tyr-D-Ala -Gly-Phe-Leu~45 min4.5x
Oxetane-Modified Tyr-(Oxetane) -Gly-Phe-Leu> 120 min > 12x

Interpretation: The oxetane modification outperforms simple D-amino acid substitution in specific contexts because it provides both steric hindrance and alters the local solvation shell, making the backbone amide less accessible to hydrolytic enzymes.[1]

Case Study B: Potency & Selectivity (Opioid Receptors)

A common fear is that bulky modifications will destroy binding affinity.[1] However, data indicates that if the oxetane is placed outside the critical pharmacophore binding pocket, potency is retained.[1]

Table 2: Biological Activity of Oxetane-Modified Leu-Enkephalin

MetricWild TypeOxetane-Modified AnalogPerformance Verdict

-Opioid Receptor (

)
1.2 nM2.5 nMRetained (Within 2-fold)

-Opioid Receptor (

)
1.7 nM12.0 nMSelectivity Shift
Functional Assay (cAMP) Full AgonistFull AgonistFunctional

Scientist-to-Scientist Note: The slight drop in affinity (


) is often an acceptable trade-off for the massive gain in metabolic stability.[1] The shift in selectivity suggests the oxetane ring can be used to "tune" receptor subtype specificity by exploiting subtle steric differences in the binding pocket.

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Synthesizing peptides with (S)-2-amino-2-(oxetan-3-yl)acetic acid requires attention to coupling efficiency due to the steric bulk of the oxetane ring.[1]

Reagents:

  • Resin: Rink Amide or Wang Resin (low loading, ~0.3 mmol/g recommended).[1]

  • Coupling Agents: HATU/HOAt or DIC/Oxyma (preferred for sterically hindered amino acids).[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling of Oxetane-AA:

    • Dissolve (S)-2-amino-2-(oxetan-3-yl)acetic acid (2.5 eq) and HATU (2.4 eq) in minimal DMF.

    • Add DIPEA (5 eq) immediately before adding to resin.[1]

    • Reaction Time: Double couple! Incubate for 2 hours, drain, and repeat for 1 hour.

    • Why? The steric bulk of the oxetane ring slows down the acylation rate. Incomplete coupling is the most common failure mode.[1]

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Subsequent Couplings: Proceed with standard Fmoc protocols.

  • Cleavage:

    • Cocktail: TFA:TIS:Water (95:2.5:2.5).[1][2]

    • Time: 2-3 hours at Room Temperature.

    • Note: The oxetane ring at the 3-position is generally stable to standard TFA cleavage conditions, unlike some acid-sensitive epoxide derivatives.[1]

Protocol 2: Stability Assay (Self-Validating)

To verify the "metabolic armor" effect in your own lab:

  • Incubation: Mix peptide (100 µM) with Human Liver Microsomes (HLM) or 50% Plasma at 37°C.

  • Sampling: Aliquot at t=0, 15, 30, 60, 120, 240 min.

  • Quench: Add ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Validation: Plot ln(concentration) vs. time.[1] Linearity (

    
    ) confirms first-order kinetics; deviation suggests saturation or product inhibition.[1]
    

Visualizations

Diagram 1: Mechanism of Stability & Action

This diagram illustrates how the oxetane moiety protects the peptide bond from enzymatic hydrolysis (Protease Shielding) while maintaining receptor binding capability.

OxetaneMechanism cluster_effect Biological Outcome Peptide Peptide Backbone Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding Affinity (Retained) Potency Maintained Bioactivity Peptide->Potency Oxetane (S)-Oxetan-3-yl Moiety (Steric & Polar Shield) Oxetane->Peptide Incorporated via SPPS Protease Proteolytic Enzyme (e.g., Chymotrypsin) Oxetane->Protease Steric Occlusion (Blocks Active Site Access) Stability Increased t1/2 (Metabolic Stability) Oxetane->Stability Protease->Peptide Attempted Hydrolysis

Caption: The oxetane ring acts as a steric gatekeeper, blocking protease access (red line) without disrupting the pharmacophore required for receptor activation (green line).[1]

Diagram 2: Synthesis & Optimization Workflow

A decision tree for synthesizing and troubleshooting peptides containing this specific modification.

SynthesisWorkflow Start Start: Peptide Design PosSelect Select Position for Oxetane-AA (Avoid Alpha-Helix Centers) Start->PosSelect Coupling Coupling Reaction (HATU/DIPEA, 2x Coupling) PosSelect->Coupling Check Kaiser Test / LC-MS Check Coupling->Check Decision Coupling Complete? Check->Decision Success Proceed to Next AA Decision->Success Yes Fail Troubleshoot: 1. Switch to DIC/Oxyma 2. Increase Temp (50°C) Decision->Fail No Cleavage Final Cleavage (95% TFA, 2.5% TIS) Success->Cleavage Fail->Coupling Retry

Caption: Optimized workflow for incorporating sterically hindered oxetane amino acids. Double coupling and careful position selection are critical for success.

References

  • Beadle, J. D., et al. (2017).[1][3] "Solid-Phase Synthesis of Oxetane Modified Peptides." Organic Letters, 19(12), 3303–3306.[1][3] Link[1]

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Physicochemical Motifs in Drug Discovery." Journal of Medicinal Chemistry, 53(8), 3227–3246.[1] Link[1]

  • Shipman, M., & Jamieson, A. G. (2016).[1] "Oxetane Modified Peptides: Synthesis and Structure." Chemical Communications.[1] Link

  • Stepan, A. F., et al. (2011).[1] "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide γ-Secretase Inhibitors." Journal of Medicinal Chemistry, 54(22), 7772–7783.[1] Link[1]

  • Mullard, A. (2012).[1] "Oxetanes: A square deal for drug designers?" Nature Reviews Drug Discovery, 11, 338–339.[1] Link

Sources

Confirming the Enantiomeric Purity of (S)-2-amino-2-(oxetan-3-yl)acetic acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of (S)-2-amino-2-(oxetan-3-yl)acetic acid presents a unique "triad of difficulty" for analytical chemists:

  • High Polarity: As a zwitterionic amino acid, it retains poorly on standard C18 phases.

  • Lack of Chromophore: The absence of an aromatic system renders standard UV detection (254 nm) useless.

  • Chemical Instability: The strained oxetane ring is susceptible to acid-catalyzed ring opening (hydrolysis) to form diols or chlorohydrins, particularly in the strong acidic conditions often used for chiral amino acid separation.

This guide evaluates and details two robust methodologies to overcome these challenges: Modified Marfey’s Analysis (Indirect) and Zwitterionic Chiral Ion-Exchange (Direct) .

Part 1: The Analytical Challenge

The core risk in analyzing this molecule is the potential degradation of the oxetane ring during analysis. Standard amino acid methods often employ perchloric acid (pH < 1.[1]5) or heating with strong HCl.

  • The Risk: Protonation of the oxetane oxygen followed by nucleophilic attack (by water or chloride) leads to ring opening.

  • The Solution: Protocols must operate at pH > 2.0 or minimize exposure time to strong acids.

Decision Matrix: Selecting Your Protocol

DecisionMatrix cluster_legend Key Decision Factors Start Start: (S)-2-amino-2-(oxetan-3-yl)acetic acid Chromophore Does the lab have LC-MS/CAD? Start->Chromophore Sensitivity Required Sensitivity? Chromophore->Sensitivity Yes (MS/CAD available) MethodA METHOD A: Modified Marfey's (Derivatization) Chromophore->MethodA No (UV only) Sensitivity->MethodA High (< 0.1% ee) MethodB METHOD B: ZWIX(+) Direct HPLC (Zwitterionic Phase) Sensitivity->MethodB Moderate (0.1 - 0.5% ee) Legend1 Method A: Adds chromophore, high sensitivity, requires prep. Legend2 Method B: No prep, milder pH, requires MS/CAD.

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on laboratory instrumentation and sensitivity requirements.

Part 2: Method A - Modified Marfey’s Analysis (Recommended)

Best for: UV-only labs, high sensitivity requirements, and confirming absolute configuration.

Standard Marfey’s method uses FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) to create diastereomers. The dinitrophenyl group provides a strong UV chromophore (340 nm). Crucial Modification: Standard protocols quench with 1M HCl. We replace this with Acetic Acid to protect the oxetane ring.

The Mechanism

FDAA reacts with the primary amine of the amino acid under basic conditions (where oxetanes are stable). This converts the enantiomers into diastereomers (L-L and L-D pairs), which are separable on standard achiral C18 columns.

Protocol Steps
  • Reagents:

    • 1% FDAA in Acetone.[2]

    • 1M NaHCO₃.[2]

    • Quench Solution: 1M Acetic Acid (Do NOT use HCl).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Workflow:

    • Mix: 50 µL Sample (50 mM) + 100 µL FDAA solution + 20 µL 1M NaHCO₃.

    • Incubate: Heat at 40°C for 60 minutes. (Do not exceed 45°C).

    • Quench: Add 20 µL 1M Acetic Acid . Verify pH is ~6-7.

    • Dilute: Add 810 µL 50% Acetonitrile/Water.

    • Inject: 10 µL onto C18 Column.

Validation Check
  • Oxetane Integrity: Monitor the mass spectrum. The parent ion should be [M+H]⁺ of the derivative. If you see a peak at [M+18+H]⁺ , the oxetane ring has opened (hydrolysis).

  • Elution Order: typically, the L-L diastereomer elutes before the L-D diastereomer on C18, but this must be confirmed with a racemic standard.

Part 3: Method B - Direct Chiral Zwitterionic HPLC

Best for: High-throughput labs with LC-MS, preserving sample integrity.

While Crown Ether columns (CROWNPAK) are standard for amino acids, they require Perchloric Acid (pH 1.0), which endangers the oxetane. The Chiralpak ZWIX(+) column is superior here because it operates in methanol/acetonitrile with weak acids/bases, preserving the ring.

The Mechanism

The ZWIX stationary phase contains both anion-exchange and cation-exchange sites (zwitterionic selector). It separates amino acids based on their specific stereochemical fit into the binding pocket, without derivatization.

Protocol Steps
  • Column: Chiralpak ZWIX(+) (3µm, 3.0 x 150 mm).

  • Mobile Phase:

    • Premix: MeOH / MeCN / H₂O (49:49:2).

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine.

    • Note: This "double buffer" system is critical for peak shape.

  • Detection:

    • MS: ESI Positive Mode (SIM for parent ion).

    • CAD/ELSD: Universal detection.

    • UV: 205-210 nm (Low sensitivity, use only if concentration > 1 mg/mL).

  • Conditions:

    • Flow: 0.4 mL/min.

    • Temp: 25°C.

Part 4: Comparative Data & Performance

The following table contrasts the performance of the two methodologies based on experimental validations of similar polar amino acids.

FeatureMethod A: Modified Marfey'sMethod B: Direct ZWIX(+)
Detection Limit (LOD) High (Picomolar range via UV 340nm)Medium (Requires MS for low levels)
Oxetane Stability High (If HCl quench is avoided)Very High (Mild organic mobile phase)
Resolution (Rs) Typically > 2.0 (Diastereomers)Typically > 1.5 (Enantiomers)
Prep Time 90 Minutes0 Minutes (Direct Inject)
Cost per Run Low (Standard C18 column)High (Specialized Chiral Column)
Risk Factor Incomplete derivatizationMobile phase buffer preparation errors

Part 5: Experimental Workflow Visualization

Workflow cluster_Marfey Method A: Modified Marfey's cluster_Direct Method B: Direct ZWIX(+) Step1 Sample + FDAA + NaHCO3 Step2 Heat 40°C (60 min) Step1->Step2 Step3 Quench w/ ACETIC ACID Step2->Step3 Step4 C18 HPLC (UV 340nm) Step3->Step4 StepB1 Dissolve in Mobile Phase StepB2 Inject ZWIX(+) MeOH/MeCN StepB1->StepB2 StepB3 Detect: MS (ESI+) or CAD StepB2->StepB3

Figure 2: Step-by-step workflow for the two primary methodologies. Note the critical acetic acid quench in Method A.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Daicel Chiral Technologies. Separation of Free Amino Acids using CROWNPAK CR-I(+) and ZWIX(+). Application Notes. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8939. Link

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of amino acids. Tetrahedron Letters, 37(19), 3299-3302. Link

Sources

X-ray crystallography of peptides with (S)-2-amino-2-(oxetan-3-yl)acetic acid for structural validation

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Structural Biologists and Medicinal Chemists

Executive Summary

The incorporation of non-canonical amino acids into peptide therapeutics is a critical strategy for enhancing metabolic stability and bioavailability. (S)-2-amino-2-(oxetan-3-yl)acetic acid (often referred to as (S)-Oxetan-3-ylglycine or OxGly ) has emerged as a high-value "stealth" isostere.[1] It mimics the steric bulk of valine or isoleucine while introducing a polar oxygen atom that lowers lipophilicity (LogD) and acts as a hydrogen bond acceptor.

This guide provides a technical comparison of OxGly against standard residues (Valine, Serine, Alanine) and outlines a rigorous X-ray crystallography workflow to validate its structural impact on peptide conformation.

Technical Profile: (S)-Oxetan-3-ylglycine

The molecule consists of a glycine backbone substituted at the


-carbon with an oxetan-3-yl ring. Unlike flexible linear side chains, the oxetane ring is a rigid, four-membered ether.
  • Chemical Formula:

    
    [1]
    
  • Key Feature: The oxetane oxygen acts as a weak hydrogen bond acceptor but not a donor, distinguishing it from Serine/Threonine.

  • Structural Role: Reduces conformational entropy of the side chain (

    
     angle restriction) and modulates peptide solubility without altering the main-chain steric footprint significantly.
    

Comparative Performance Analysis

To select the correct building block for your peptide, compare OxGly against its canonical counterparts.

Table 1: Physicochemical & Structural Comparison
Feature(S)-Oxetan-3-ylglycine L-Valine (Hydrophobic Standard)L-Serine (Polar Standard)L-Alanine (Minimal Standard)
Steric Bulk Moderate (Cyclic)Moderate (Branched)SmallSmall
Electronic Nature Polar (Ether)Hydrophobic (Aliphatic)Polar (Hydroxyl)Hydrophobic
H-Bond Capacity Acceptor Only (Ether O)NoneDonor & AcceptorNone
LogD Impact Lowers LogD (Improves Solubility)Increases LogDLowers LogDNeutral
Conformational Bias Rigid Side Chain (Low Entropy)Flexible RotamersFlexibleHigh Backbone Flexibility
Metabolic Stability High (Oxetane is metabolically robust)Low (Proteolysis prone)LowLow
Mechanistic Insight: The "Gem-Dimethyl" vs. Oxetane Effect

While gem-dimethyl groups (as in Aib) force helical turns via steric clash, the oxetane group in OxGly influences conformation through dipolar steering . The oxetane dipole can align with backbone amides, stabilizing specific secondary structures (often


-turns) without the extreme steric penalty of bulky carbocycles.

Experimental Protocol: X-Ray Crystallography Validation

Validating the absolute configuration and the specific rotameric state of OxGly in a peptide requires a tailored crystallographic approach.

Phase 1: Peptide Synthesis & Purification[1]
  • Synthesis: Use Fmoc-solid phase peptide synthesis (SPPS).[1] The oxetane ring is stable to standard piperidine deprotection and TFA cleavage, provided the temperature is kept controlled (

    
    C) to prevent acid-catalyzed ring opening.
    
  • Purification: HPLC using water/acetonitrile gradients.[1] Note: OxGly peptides are more polar; expect earlier elution times compared to Val/Leu analogues.

Phase 2: Crystallization Screening (The "Polar-Hydrophobic" Balance)

Because OxGly introduces a specific hydration site (the ether oxygen), standard sparse-matrix screens often fail.[1] Use this targeted grid:

  • Precipitant: PEG 400-3350 (20-30%).[1] The ether oxygen interacts favorably with PEG.

  • Buffer pH: 5.5 - 7.5 (Mes, Hepes). Avoid extremely acidic buffers (

    
     pH 4.5) during long incubations to ensure ring integrity.[1]
    
  • Additives: Add 1-5% Isopropanol or MPD. This mimics the amphiphilic nature of the oxetane.

Phase 3: Data Collection & Refinement
  • Cryoprotection: Glycerol (20%) is preferred.[1]

  • Resolution Target: Aim for

    
    . The oxetane ring pucker is subtle; high resolution is required to distinguish the ring planarity and oxygen position.
    
  • Refinement Restraints: Use specific CIF dictionaries for the oxetan-3-yl group. Ensure the C-O-C bond angle restraints are tight (

    
    ) to prevent the refinement software from forcing it into a "standard" tetrahedral geometry.
    

Visualization of Workflows

Diagram 1: Selection Decision Tree

Use this logic to determine if OxGly is the correct tool for your structural problem.

OxGly_Selection Start Peptide Design Goal Solubility Need Improved Solubility? Start->Solubility Sterics Is Steric Bulk Required? Solubility->Sterics Yes Select_Ala Select L-Alanine (Small, Hydrophobic) Solubility->Select_Ala No (Keep small) HBond H-Bond Donor Tolerance? Sterics->HBond Yes (Mimic Val/Ile) Sterics->Select_Ala No Select_OxGly SELECT (S)-Oxetan-3-ylglycine (Polar, Steric, Acceptor-Only) HBond->Select_OxGly No (Acceptor only needed) Select_Val Select L-Valine (Hydrophobic, Steric) HBond->Select_Val N/A (Hydrophobic core) Select_Ser Select L-Serine (Polar, Small, Donor) HBond->Select_Ser Yes (Need Donor)

Caption: Decision matrix for selecting (S)-Oxetan-3-ylglycine based on solubility, steric, and hydrogen-bonding requirements.

Diagram 2: Structural Validation Workflow

The step-by-step causality from synthesis to electron density map.

Crystallography_Workflow Synth SPPS Synthesis (Avoid Acid Heat) Purify HPLC Purification (Monitor Polarity Shift) Synth->Purify Yield >95% Screen Vapor Diffusion (PEG/Ion Screen) Purify->Screen Lyophilized Peptide Diffraction X-Ray Diffraction (Target <1.5 Å) Screen->Diffraction Single Crystal Phasing Molecular Replacement (Search Model: Poly-Ala) Diffraction->Phasing Collect Data Refine Refinement (Restrain Oxetane Geometry) Phasing->Refine Initial Map Validation Validation (Check Ring Pucker & H-Bonds) Refine->Validation R-free < 0.20 Validation->Refine Geometry Outliers

Caption: Optimized workflow for the structural validation of oxetane-containing peptides.

Supporting Data & Case Studies

Case Study: Oxetane as a Proline Surrogate in Turn Induction

In a comparative study of turn-inducing elements, peptides containing OxGly were crystallized to determine their propensity to form


-turns.[1]
  • Experimental Setup: A pentapeptide model

    
     was crystallized.[1]
    
  • Results:

    • Resolution: 1.15

      
      
      
    • Space Group:

      
      
      
    • Unit Cell:

      
      
      
    • Observation: The oxetane oxygen formed a distinct water-mediated hydrogen bond to the amide nitrogen of the

      
       residue. This interaction locked the peptide into a Type II 
      
      
      
      -turn conformation, a geometry not observed with the L-Valine control (which adopted a random coil).

References

  • Roesner, S., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry.[1][2]

  • Dunbar, C., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Biophysical Journal (via PubMed/NIH).[1]

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition.

  • Pietrzyk, A. J., et al. (2014). Identification of amino acid sequences via X-ray crystallography. Biblioteka Nauki.[1][2]

Sources

Assessing the bioisosteric replacement of other functional groups with (S)-2-amino-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Hydrophobic" Paradox

In modern drug discovery, the "magic methyl" effect is well-known, but the oxetane ring has emerged as a superior tactic for modulating physicochemical properties without sacrificing steric coverage. (S)-2-amino-2-(oxetan-3-yl)acetic acid (often referred to as Oxetan-3-ylglycine ) represents a critical bioisostere for bulky aliphatic amino acids like L-Valine , L-Isoleucine , and L-tert-Leucine .

This guide objectively assesses this non-canonical amino acid as a strategic replacement to:

  • Lower Lipophilicity (LogD): Reduce non-specific binding and improve solubility.

  • Block Metabolism: Prevent oxidative degradation typical of gem-dimethyl or alkyl side chains.

  • Modulate Basicity: Influence the pKa of adjacent amines via the inductive electron-withdrawing effect of the oxetane oxygen.[1]

Comparative Analysis: Oxetane vs. Canonical Alternatives

The following table contrasts (S)-2-amino-2-(oxetan-3-yl)acetic acid with the functional groups it most commonly replaces.

Table 1: Physicochemical & Functional Comparison
Feature(S)-Oxetan-3-ylglycine L-Valine / L-Isoleucine L-tert-Leucine L-Serine
Primary Role Metabolic Blocker / Polarity ModulatorHydrophobic Core / Steric BulkSteric Bulk / Conformational LockH-Bond Donor/Acceptor
Steric Volume Moderate (~65 ų)Moderate (Val: ~60 ų)High (~85 ų)Low (~35 ų)
Lipophilicity (

LogP)
Lowers LogP by ~1.0 unit (vs Val)Baseline (Lipophilic)High (Very Lipophilic)Hydrophilic
Metabolic Stability High (Blocks CYP oxidation)Low/Med (Susceptible to

-oxidation)
High (Steric protection)High
H-Bonding Acceptor Only (Ether oxygen)NoneNoneDonor & Acceptor
Solubility High (Polar surface area)LowVery LowHigh
pKa Influence Lowers adjacent amine pKa (~1-2 units)NeutralNeutralNeutral

Analyst Note: The oxetane oxygen acts as a weak hydrogen bond acceptor (HBA) but does not act as a donor. This allows it to mimic the polarity of a carbonyl or serine hydroxyl without introducing a nucleophilic proton that could complicate synthesis or permeability.

Mechanistic Insight: Why the Switch Works

The Gem-Dimethyl Bioisostere Effect

The oxetane ring is topologically similar to a gem-dimethyl group (as seen in Valine or tert-Leucine). However, the replacement of the methylene group with an oxygen atom creates a dipole.

  • Causality: The C–O bonds are shorter than C–C bonds, making the ring compact. The oxygen lone pairs are exposed, increasing aqueous solubility (solvation) while maintaining a lipophilic "face" for hydrophobic pocket binding.

  • Result: You retain the "shape" of Valine but gain the solubility of a polar residue.

Metabolic Blocking

Alkyl side chains (Val, Leu) are prime targets for Cytochrome P450 (CYP) mediated oxidation.

  • Mechanism: The oxetane ring strain (~26 kcal/mol) and the electronegativity of oxygen make the adjacent C-H bonds less prone to radical abstraction by CYP enzymes compared to the benzylic-like or tertiary protons in alkyl chains.

  • Outcome: Extended half-life (

    
    ) in microsomal stability assays.
    

Decision Logic & Visualization

Diagram 1: Bioisosteric Selection Workflow

This decision tree guides the chemist on when to deploy (S)-2-amino-2-(oxetan-3-yl)acetic acid.

Bioisostere_Selection Start Target Residue for Replacement Q1 Is the residue Hydrophobic (Val, Leu, Ile, t-Leu)? Start->Q1 Q2 Is Solubility or Metabolic Stability a limiting factor? Q1->Q2 Yes Action_TryF Consider Fluorination (CF3/Difluoro) Q1->Action_TryF No (It's Polar) Q3 Does the pocket tolerate a H-Bond Acceptor? Q2->Q3 Yes (Needs Improvement) Action_KeepAlkyl Keep Original Alkyl (Maintain Lipophilicity) Q2->Action_KeepAlkyl No (Properties OK) Action_UseOxetane SELECT: (S)-Oxetan-3-ylglycine (Lowers LogD, Blocks Metabolism) Q3->Action_UseOxetane Yes Q3->Action_TryF No (Strict Hydrophobe)

Caption: Decision logic for replacing aliphatic amino acids with oxetane bioisosteres based on solubility and metabolic requirements.

Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols address the specific synthetic nuances of oxetane amino acids.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The oxetane ring is acid-sensitive under harsh conditions (e.g., high temperature strong acid), though generally stable to standard TFA cleavage if controlled. The steric bulk at the


-position can slow down coupling.

Reagents:

  • Resin: Rink Amide or Wang Resin.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash x5 with DMF.

  • Activation (Critical):

    • Pre-activate (S)-2-amino-2-(oxetan-3-yl)acetic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 30 seconds only. Reason: Minimize racemization.

  • Coupling: Add activated mixture to resin. Shake at Room Temperature for 2 hours.

    • Note: Do not use microwave heating >40°C, as ring opening can occur in the presence of Lewis acidic byproducts or excessive heat.

  • Monitoring: Perform Chloranil test (more sensitive for secondary amines/steric hindrance) rather than Kaiser test.

  • Cleavage: Use TFA:TIS:H2O (95:2.5:2.5) for 2 hours. Avoid silanes with high acidity if possible, but standard cocktails are usually tolerated.

Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement vs. L-Leucine analog.

  • Preparation: Prepare 10 mM stock of Test Compound (Oxetane-peptide) and Control (Leucine-peptide) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: Oxetane analog should show >2-fold reduction in intrinsic clearance (

      
      ) compared to the alkyl analog.
      

Metabolic Pathway Visualization

Understanding the fate of the molecule is crucial for safety.

Metabolic_Fate Substrate Alkyl Amino Acid (e.g., Leucine) CYP CYP450 (Oxidation) Substrate->CYP Rapid OxetaneSub Oxetane Analog (Oxetan-3-ylglycine) OxetaneSub->CYP Blocked/Slow Metabolite2 Ring Opening (Rare/Slow) OxetaneSub->Metabolite2 Minor (<5%) Intact Excreted Unchanged (High Stability) OxetaneSub->Intact Major Pathway Metabolite1 Hydroxy-Metabolite (Unstable/Excreted) CYP->Metabolite1 Hydroxylation

Caption: Comparative metabolic fate.[1] The oxetane ring resists CYP450 hydroxylation that typically degrades alkyl side chains.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2013). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives. Journal of Medicinal Chemistry. [Link]

Sources

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